Desertomycin B
Description
8,10,16,20,24,26,28,30,32,34,36,38-Dodecahydroxy-42-[1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one has been reported in Streptomyces with data available.
structure given in first source; structure corrected and name changed to desertomycin D in J Antibiot (Tokyo) 1992 Dec; 45(12):C-8
Properties
IUPAC Name |
8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H106O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-59,61-78H,11-12,15,18-19,22-23,25-30H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMDHCZCLGAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(O3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H106O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Desertomycin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Desertomycin (B81353) family of macrolide natural products represents a promising area of research for novel therapeutic agents. First reported in the mid-20th century, these complex polyketides, produced primarily by Streptomyces species, exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties. Of particular note is the activity of some congeners against clinically significant pathogens such as Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Desertomycin compounds, with a focus on detailed experimental protocols and quantitative data analysis. It is intended to serve as a valuable resource for researchers engaged in natural product discovery and development.
Introduction
Desertomycins are a class of macrocyclic lactone antibiotics belonging to the polyketide family. The archetypal member, Desertomycin A, was first described in 1958. Since then, several other members of this family, including Desertomycins B, D, E, F, G, and H, have been identified from various terrestrial and marine actinomycetes.[1][2] Structurally, they are characterized by a large macrolactone ring, a polyol chain, and often a sugar moiety.[3][4] Their diverse biological activities have made them attractive candidates for further investigation in drug discovery programs.[5][6]
Producing Microorganisms
Desertomycin compounds are primarily produced by filamentous bacteria of the genus Streptomyces, which are well-known for their ability to synthesize a wide array of secondary metabolites.[7][8]
Table 1: Known Desertomycin-Producing Streptomyces Strains
| Desertomycin Compound(s) | Producing Strain | Source of Isolation |
| Desertomycin A | Streptomyces flavofungini | Soil |
| Desertomycin A | Streptomyces macronensis | Soil |
| Desertomycin G | Streptomyces althioticus MSM3 | Marine Macroalgae (Ulva sp.) |
| Desertomycin H | Streptomyces sp. PAP62 | Soil |
| Not Specified | Streptomyces spectabilis | Soil |
| Desertomycin B | Streptomyces nobilis JCM4274 | Not Specified |
Fermentation and Production
The production of Desertomycin compounds is typically achieved through submerged fermentation of the producing Streptomyces strain. The choice of fermentation medium and culture conditions are critical for obtaining high yields of the desired metabolites.
Recommended Fermentation Medium: R5A
R5A medium has been successfully used for the production of Desertomycin G from Streptomyces althioticus.[4]
Table 2: Composition of R5A Medium
| Component | Concentration (g/L) |
| Sucrose | 103 |
| K₂SO₄ | 0.25 |
| MgCl₂·6H₂O | 10.12 |
| Glucose | 10 |
| Difco Casamino Acids | 0.1 |
| Difco Yeast Extract | 5 |
| TES Buffer | 5.73 |
| Trace Element Solution | 2 mL |
| Post-Autoclave Additions | |
| KH₂PO₄ (0.5% w/v) | 10 mL |
| CaCl₂·2H₂O (5M) | 4 mL |
| L-proline (20% w/v) | 15 mL |
| NaOH (1N) | 7 mL |
| Agar (for solid medium) | 22 |
| Final Volume | 1000 mL |
Reference for R5A medium composition.[9]
Fermentation Protocol
-
Inoculum Preparation: Inoculate a suitable seed medium with spores or a vegetative mycelial suspension of the Streptomyces strain. Incubate at 28-30°C with shaking (e.g., 250 rpm) for 2-3 days.
-
Production Culture: Transfer the seed culture to a production medium, such as R5A liquid medium. A typical inoculation volume is 5-10% (v/v).
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 250 rpm) for 6-10 days.[4] Monitor the production of the target Desertomycin compound periodically using analytical techniques such as HPLC.
Isolation and Purification
The isolation and purification of Desertomycin compounds from the fermentation broth typically involve a multi-step process combining extraction and chromatography.
General Extraction and Purification Workflow
The following diagram illustrates a general workflow for the isolation and purification of Desertomycin compounds.
Caption: A generalized workflow for the isolation of Desertomycin compounds.
Detailed Protocol for Desertomycin G Isolation
This protocol is based on the reported method for the isolation of Desertomycin G from Streptomyces althioticus MSM3.[1][4]
-
Harvesting: At the end of the fermentation, centrifuge the culture broth to separate the supernatant from the mycelial biomass.
-
Solid-Phase Extraction (SPE):
-
Filter the supernatant and apply it to a C18 solid-phase extraction cartridge (e.g., Sep-Pak Vac C18, 10 g).
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the retained compounds with a gradient of methanol (B129727) in water. A linear gradient from 0% to 100% methanol over 60 minutes at a flow rate of 10 mL/min can be effective.[1]
-
Collect fractions and analyze them by UPLC-MS or HPLC to identify those containing Desertomycin G.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing Desertomycin G and concentrate them under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the compound using semi-preparative reversed-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.05% trifluoroacetic acid (TFA), is commonly employed.
-
Detection: Monitor the elution profile using a UV detector, typically in the range of 210-230 nm.
-
Collect the peak corresponding to Desertomycin G and verify its purity by analytical HPLC and mass spectrometry.
-
Structure Elucidation and Physicochemical Properties
The structures of Desertomycin compounds are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Physicochemical Properties and Spectroscopic Data for Selected Desertomycins
| Property | Desertomycin A | Desertomycin G | Desertomycin H |
| Molecular Formula | C₆₁H₁₀₉NO₂₁[3] | C₆₂H₁₀₉NO₂₁[4] | C₆₃H₁₁₁NO₂₂[3] |
| Molecular Weight | 1192.5 | 1203.75 | 1234.78 |
| Appearance | White amorphous solid[3] | White solid | Not specified |
| HR-ESI-MS ([M+H]⁺) | m/z 1192.7584[3] | m/z 1204.7609[4] | Not specified |
| HR-ESI-MS ([M+Na]⁺) | Not specified | Not specified | m/z 1256.7504[3] |
| Key ¹H NMR Signals (CD₃OD) | δ 5.30–6.80 (olefinic), 3.40–5.10 (oxymethines), 4.83 (anomeric)[3] | δ 7.20, 6.47, 6.23, 5.63, 5.48, 5.49 (olefinic)[10] | Similar to Desertomycin A with additional acetamide (B32628) signals (δH 1.92)[3] |
| Key ¹³C NMR Signals (CD₃OD) | Not specified in detail | See Table 4 | Similar to Desertomycin A with additional acetamide signals (δC 22.6, 173.2)[3] |
Table 4: ¹H and ¹³C NMR Data for Desertomycin G in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 169.8 | - |
| 2 | 126.4 | - |
| 3 | 140.8 | 7.20 (br d, 11.1) |
| 4 | 126.9 | 6.47 (dd, 14.4, 11.4) |
| 5 | 148.9 | 6.23 (dd, 15.5) |
| ... | ... | ... |
| 46 | 40.8 | 2.93 (m) |
| 1' | 97.7 | 4.86 (m) |
| 2' | 69.4 | 4.03 (m) |
| 3' | 72.3 | 3.77 (m) |
| 4' | 72.7 | 3.75 (m) |
| 5' | 75.1 | 3.82 (m) |
| 6' | 68.8 | 3.63 (dd, 9.2) |
Abridged data from Pérez-Victoria et al. (2019).[10]
Biosynthesis of Desertomycins
Desertomycins are polyketides, synthesized by Type I Polyketide Synthases (PKSs).[11] These are large, modular enzymes that function as an assembly line to construct the complex carbon skeleton of the macrolide from simple carboxylic acid precursors. The recent identification and cloning of a 127-kb biosynthetic gene cluster (BGC) for Desertomycin from Streptomyces nobilis JCM4274 has provided significant insight into its biosynthesis.[1][5]
General Scheme for Type I PKS Biosynthesis
Caption: A simplified diagram of a Type I PKS assembly line.
Identification and Expression of the Desertomycin Biosynthetic Gene Cluster
The identification of the Desertomycin BGC involved genome mining of a microbial database, followed by cloning and heterologous expression.
Caption: Workflow for the heterologous expression of the Desertomycin BGC.
Biological Activity
Desertomycin compounds exhibit a range of biological activities, with potential applications as antibacterial, antifungal, and anticancer agents.
Table 5: Reported Biological Activities of Desertomycin Compounds
| Compound | Activity Type | Target Organisms/Cell Lines | Reported MIC/EC₅₀ |
| Desertomycin A | Antibacterial | Gram-positive and Gram-negative bacteria | MIC values vary |
| Antifungal | Yeasts and fungi | MIC values vary | |
| Desertomycin G | Antibacterial | Mycobacterium tuberculosis | MIC: 16 µg/mL[12] |
| Staphylococcus aureus, Streptococcus pneumoniae | MICs: 2-8 µg/mL[4] | ||
| Cytotoxic | Human breast adenocarcinoma (MCF-7) | Affects viability[6] | |
| Human colon carcinoma (DLD-1) | Affects viability[6] | ||
| Desertomycin 44-1 & 44-2 | Antibacterial | Mycobacterium tuberculosis | EC₅₀: 25-50 µg/mL[13] |
Conclusion
The Desertomycins are a structurally diverse and biologically active family of macrolides with significant therapeutic potential. This guide has provided a comprehensive overview of the key technical aspects related to their discovery and isolation, from the producing organisms to the detailed methodologies for their production, purification, and characterization. The recent advances in the understanding of their biosynthesis, through the identification of the complete gene cluster, open up new avenues for the generation of novel analogues through genetic engineering and synthetic biology approaches. Further research into the mechanism of action and preclinical development of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. mdpi.com [mdpi.com]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type I Polyketide Synthases That Require Discrete Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. R5 - ActinoBase [actinobase.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marine Drugs | Free Full-Text | Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 13. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Desertomycin B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desertomycin (B81353) B is a macrolide antibiotic belonging to the desertomycin family, a group of natural products primarily isolated from Streptomyces species.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of Desertomycin B. It includes a compilation of available quantitative data, generalized experimental protocols for its study, and a visualization of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolide characterized by a large lactone ring with multiple hydroxyl groups and glycosidically linked sugar moieties.
Chemical Structure:
The chemical structure of this compound is presented below.
Caption: A simplified diagram representing the core structural components of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C61H106O22 | [1] |
| Molecular Weight | 1191.5 g/mol | [1] |
| IUPAC Name | 8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | [1] |
| Appearance | White solid (for related desertomycins) | [3] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO; limited water solubility (for related desertomycins) | [3] |
Biological Activities
This compound exhibits a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.
Antifungal Activity
Desertomycin has been shown to be effective against various yeasts and filamentous fungi.[3] The mechanism of its antifungal action is believed to involve the disruption of the plasma membrane.[3] This leads to the leakage of essential ions, such as potassium, from the fungal cells, ultimately resulting in cell death.[3]
Antibacterial Activity
This compound and its analogs have demonstrated activity against Gram-positive bacteria.[4][5] Notably, related compounds like Desertomycin G have shown strong activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5]
Cytotoxic Activity
Some members of the desertomycin family have displayed cytotoxic activity against human tumor cell lines. For instance, Desertomycin G was found to reduce the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cells, while showing no effect on normal mammary fibroblasts.[5]
Summary of Biological Activity Data
| Activity | Organism/Cell Line | Measurement | Value | Source |
| Antifungal | Yeasts | MIC | ≥ 100 µg/mL | [3] |
| Antifungal | Filamentous Fungi | MIC | 50 µg/mL | [3] |
| Antibacterial | Mycobacterium tuberculosis (Desertomycin A) | EC50 | 25 µg/mL | [6] |
| Cytotoxic | Human Breast Adenocarcinoma (MCF-7) (Desertomycin G) | Viability Reduction | ~50% at 5 µM | [5] |
| Cytotoxic | Human Colon Carcinoma (DLD-1) (Desertomycin G) | Viability Reduction | ~50% at 2.5 µM | [5] |
Mechanism of Action
The primary mechanism of antifungal action for desertomycins involves the perturbation of the fungal plasma membrane. This interaction leads to increased membrane permeability and the subsequent loss of vital intracellular components.
Caption: Proposed mechanism of action of this compound against fungal cells.
Currently, specific signaling pathways modulated by this compound have not been elucidated in the available literature. Research into its molecular targets and downstream effects is ongoing.
Experimental Protocols
This section provides generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound. These protocols are based on methodologies reported for macrolide antibiotics and may require optimization for specific experimental conditions.
4.1. Isolation and Purification
The following is a general workflow for the isolation and purification of desertomycins from Streptomyces fermentation broth.
Caption: A typical workflow for the isolation and purification of this compound.
4.2. Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Process the NMR data using appropriate software. Assign the proton and carbon signals and use the correlations from the 2D spectra to determine the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure and identify characteristic fragments.
4.3. Biological Assays
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacterial or fungal) in a suitable growth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the test organism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed human cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a promising macrolide antibiotic with a broad spectrum of biological activities. Its complex chemical structure presents opportunities for further chemical modification and structure-activity relationship studies. The detailed information and experimental guidelines provided in this technical guide are intended to facilitate future research and development of this compound and its analogs as potential therapeutic agents. Further investigation into its specific molecular targets and signaling pathways will be crucial for a complete understanding of its mechanism of action and for advancing its potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. waters.com [waters.com]
- 5. asdlib.org [asdlib.org]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
The Desertomycin Family: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Desertomycin family, a class of macrolide antibiotics produced by Streptomyces species, exhibits a broad spectrum of antimicrobial and anticancer activities. This technical guide provides an in-depth analysis of the current understanding of their mechanism of action. Desertomycins primarily exert their effects through a multi-pronged attack on fundamental cellular processes, including disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cell wall synthesis in fungi. Notably, recent evidence suggests a multi-target mechanism for Desertomycin G against Mycobacterium tuberculosis, involving the ribosomal protein S12 (RPSL), ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (CLPC1). This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.
Introduction
The Desertomycin family comprises a series of structurally related macrolactones, including Desertomycin A, B, C, D, E, F, G, and H, along with related compounds like Oasomycin B.[1] These natural products have garnered significant interest due to their potent biological activities against a wide range of pathogens and cancer cell lines.[1][2] This guide focuses on elucidating the molecular mechanisms that underpin these activities, providing a foundational resource for further research and therapeutic development.
Antimicrobial Mechanism of Action
The antimicrobial activity of the Desertomycin family is multifaceted, involving the disruption of cellular homeostasis at multiple levels.
Disruption of Cell Membrane Integrity
A primary mechanism of action for Desertomycins is the perturbation of the plasma membrane's integrity. This is particularly evident in their antifungal activity. Studies have shown that contact with Desertomycin leads to a rapid and significant leakage of potassium ions from yeast cells.[3] This loss of ionic homeostasis is a strong indicator of membrane damage and is a key factor in the fungicidal action of these compounds.[3] The large macrolide structure of Desertomycins is thought to interact with and disrupt the lipid bilayer, leading to pore formation or a general increase in membrane permeability.
Inhibition of Protein Synthesis
Desertomycins have been shown to inhibit protein synthesis, a crucial process for bacterial and eukaryotic cell viability. At concentrations of 100 µg/mL or more, Desertomycin affects protein synthesis in bacteria.[3] More specifically, in Mycobacterium tuberculosis, a multi-target mechanism has been proposed for Desertomycin G, involving key proteins in the ribosome and protein quality control.[4] Molecular docking studies suggest that Desertomycins can bind to the 30S ribosomal protein S12 (RPSL) and the 50S ribosomal protein L3 (RPLC), which are critical components of the bacterial ribosome.[4][5] By interacting with these proteins, Desertomycins likely interfere with the initiation and elongation steps of translation.[6][7]
Interference with Fungal Cell Wall Synthesis
In addition to membrane disruption, Desertomycins also impact the synthesis of the fungal cell wall. In Saccharomyces uvarum, Desertomycin treatment leads to a reduction in the content of insoluble alkali constituents of the cell wall, particularly the β(1,3)-glucans that form the structural backbone.[8] While mannan (B1593421) synthesis is not directly inhibited, the newly synthesized mannans cannot be properly incorporated into the glucan matrix and are released into the medium.[8] Interestingly, the in vitro effect on glucan synthase activity is less pronounced, suggesting an indirect action on cell wall synthesis, possibly as a downstream consequence of membrane disruption and altered cellular signaling.[8]
Anticancer Mechanism of Action
Several members of the Desertomycin family, notably Desertomycin G, have demonstrated cytotoxic activity against various cancer cell lines.
Cytotoxicity against Cancer Cell Lines
Desertomycin G has been shown to reduce the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines.[1][9] The cytotoxic effect appears to be selective, as it does not affect normal mammary fibroblasts at similar concentrations.[1] The precise signaling pathways involved in Desertomycin-induced cancer cell death are still under investigation, but it is likely that they involve the induction of apoptosis or other forms of programmed cell death.
Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of the Desertomycin family.
Table 1: Minimum Inhibitory Concentrations (MIC) of Desertomycin Family Members against Bacteria
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| Desertomycin A | Staphylococcus aureus | ATCC 25923 | 4 | [3] |
| Desertomycin G | Corynebacterium urealyticum | 1492 | <0.25 | [3] |
| Staphylococcus aureus | 11497 | 4 | [3] | |
| ATCC 43300 | 4 | [3] | ||
| ATCC 25923 | 4 | [3] | ||
| Streptococcus pneumoniae | 64412 | 8 | [3] | |
| Streptococcus pyogenes | 81293 | 4 | [3] | |
| Enterococcus faecium | 10701 | 4 | [3] | |
| Enterococcus faecalis | 10544 | 8 | [3] | |
| Clostridium perfringens | 103281 | 16 | [3] | |
| Mycobacterium tuberculosis | H37Rv | 16 | [3] | |
| MDR-1 | 16 | [3] | ||
| MDR-2 | 16 | [3] | ||
| Bacteroides fragilis | 61592 | 32 | [3] | |
| ATCC 25285 | 32 | [3] | ||
| Haemophilus influenzae | 10996 | >64 | [3] | |
| ATCC 49247 | 64 | [3] | ||
| Neisseria meningitidis | 71327 | 64 | [3] | |
| Desertomycin H | Staphylococcus aureus | EUCAST std. | >64 | [10] |
| Enterococcus faecalis | EUCAST std. | >64 | [10] | |
| Klebsiella pneumoniae | EUCAST std. | >64 | [10] | |
| Acinetobacter baumannii | EUCAST std. | >64 | [10] | |
| Pseudomonas aeruginosa | EUCAST std. | >64 | [10] | |
| Enterococcus faecium | EUCAST std. | >64 | [10] |
Table 2: Half-maximal Effective Concentrations (EC50) of Desertomycin Family Members
| Compound | Target | EC50 (µg/mL) | Reference |
| Desertomycin A | Mycobacterium tuberculosis | 25 | [5] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 | [5] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 | [5] |
Table 3: Cytotoxicity of Desertomycin G against Cancer Cell Lines
| Cell Line | Cell Type | Effect | Concentration (µM) | Reference |
| A549 | Human lung carcinoma | More resistant | 2.5 and 5 | [3] |
| DLD-1 | Human colon carcinoma | ~50% viability decrease | 2.5 and 5 | [3] |
| MCF-7 | Human breast adenocarcinoma | ~50% viability decrease | 2.5 and 5 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the Desertomycin family.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a representative method for determining the MIC of an antimicrobial agent using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial strain of interest.
-
Desertomycin compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of the Antibiotic:
-
Prepare a stock solution of the Desertomycin compound.
-
In a 96-well plate, perform a two-fold serial dilution of the antibiotic in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Alternatively, the OD600 of each well can be measured using a microplate reader.
-
Potassium Leakage Assay
This protocol describes a method to measure the release of potassium ions from yeast cells upon treatment with a membrane-active agent like Desertomycin.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae).
-
Yeast growth medium (e.g., YPD).
-
Wash buffer (e.g., 10 mM MES-Tris, pH 6.0, containing 2% glucose).
-
Desertomycin compound.
-
Potassium-selective electrode or atomic absorption spectrophotometer.
-
Centrifuge.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the yeast strain into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the cells by centrifugation and wash them twice with the wash buffer.
-
Resuspend the cells in the wash buffer to a final OD600 of approximately 1.0.
-
-
Treatment with Desertomycin:
-
Add the Desertomycin compound to the yeast suspension at the desired concentration.
-
Incubate the suspension at 30°C.
-
-
Measurement of Potassium Release:
-
At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
-
To determine the total intracellular potassium, an aliquot of the untreated cell suspension can be boiled for 10 minutes to release all intracellular ions.
-
-
Data Analysis:
-
Express the amount of potassium released as a percentage of the total intracellular potassium.
-
In Vitro Protein Synthesis Inhibition Assay
This is a general protocol for a cell-free protein synthesis inhibition assay.
Materials:
-
Bacterial S30 cell-free extract (e.g., from E. coli).
-
Reaction buffer containing ATP, GTP, amino acids, and other necessary components for translation.
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Desertomycin compound.
-
Scintillation counter or fluorescence/luminescence plate reader.
Procedure:
-
Assay Setup:
-
In a microfuge tube or a well of a microplate, combine the S30 extract, reaction buffer, and the DNA or mRNA template.
-
Add the Desertomycin compound at various concentrations. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for protein synthesis.
-
-
Detection of Protein Synthesis:
-
If using a radiolabeled amino acid, measure the incorporation of radioactivity into newly synthesized proteins by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
If using a reporter protein like luciferase, add the appropriate substrate and measure the luminescence. For GFP, measure the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the Desertomycin compound relative to the no-antibiotic control.
-
Molecular Docking of Desertomycin with Target Proteins
This protocol outlines the general steps for performing molecular docking studies.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, MOE).
-
Protein and ligand preparation software.
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D structures of the target proteins (RPSL, RPLC, CLPC1) from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the Desertomycin molecule and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Perform the docking simulation to predict the binding pose and affinity of the Desertomycin molecule within the defined binding site.
-
-
Analysis of Results:
-
Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the Desertomycin and the target protein.
-
Score the docking poses based on their predicted binding energies to estimate the binding affinity.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the mechanism of action of the Desertomycin family.
Conclusion
The Desertomycin family of macrolide antibiotics represents a promising class of natural products with diverse biological activities. Their multi-target mechanism of action, encompassing cell membrane disruption, protein synthesis inhibition, and interference with cell wall synthesis, makes them attractive candidates for further development, particularly in the face of growing antimicrobial resistance. The specific targeting of multiple essential proteins in Mycobacterium tuberculosis by Desertomycin G highlights a potential avenue for the development of novel anti-tubercular agents. Further research is warranted to fully elucidate the signaling pathways involved in their anticancer activity and to optimize their therapeutic potential through medicinal chemistry efforts. This technical guide provides a solid foundation for these future investigations.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Trends of the Bacteroides fragilis Group over a 10-Year Period, 1997 to 2006, in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medical.advancedresearchpublications.com [medical.advancedresearchpublications.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Desertomycin G: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antibacterial properties of Desertomycin (B81353) G, a novel macrolide antibiotic. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.
Core Antibacterial Activity
Desertomycin G, isolated from the marine actinomycete Streptomyces althioticus MSM3, has demonstrated significant inhibitory activity against a range of clinically relevant bacteria. Its spectrum of activity is particularly notable for its potent effects against multi-drug resistant Gram-positive pathogens.
In Vitro Antibacterial Spectrum
Desertomycin G exhibits strong activity against several Gram-positive bacteria, including Corynebacterium urealyticum, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens[1]. Of particular interest is its pronounced activity against clinical isolates of Mycobacterium tuberculosis, including multi-drug resistant strains[1][2].
The compound also displays moderate activity against certain Gram-negative pathogens, such as Bacteroides fragilis, Haemophilus influenzae, and Neisseria meningitidis[1].
Quantitative Antimicrobial Data
The minimum inhibitory concentrations (MICs) of Desertomycin G against a panel of clinical bacterial pathogens have been determined and are summarized in the table below.
| Gram Stain | Clinical Pathogen | Isolate | Antibiotic Resistances | MIC (µg/mL) |
| Gram-positive | Mycobacterium tuberculosis H37Rv | ATCC 27294 | - | 16 |
| Gram-positive | Mycobacterium tuberculosis MDR-1 | 14595 | Multiresistance a | 16 |
| Gram-positive | Mycobacterium tuberculosis MDR-2 | 14615 | Multiresistance b | 16 |
| Gram-positive | Mycobacterium tuberculosis XDR-1 | 15002 | Extensively drug-resistant c | 32 |
| Gram-positive | Mycobacterium tuberculosis XDR-2 | 15003 | Extensively drug-resistant d | 32 |
| Gram-positive | Corynebacterium urealyticum | 1312 | Multiresistance e | 2 |
| Gram-positive | Staphylococcus aureus MRSA | 11497 | Methicillin-resistant | 4 |
| Gram-positive | Staphylococcus aureus MRSA | ATCC 43300 | Methicillin-resistant | 4 |
| Gram-positive | Staphylococcus aureus | ATCC 25923 | - | 4 |
| Gram-positive | Streptococcus pneumoniae | 1412 | Penicillin-resistant | 4 |
| Gram-positive | Streptococcus pyogenes | 1211 | Erythromycin-resistant | 4 |
| Gram-positive | Enterococcus faecium | 1512 | Vancomycin-resistant | 8 |
| Gram-positive | Enterococcus faecalis | 1611 | - | 8 |
| Gram-positive | Clostridium perfringens | 1711 | - | 4 |
| Gram-negative | Bacteroides fragilis | 1811 | - | 64 |
| Gram-negative | Haemophilus influenzae | 1912 | Ampicillin-resistant | 64 |
| Gram-negative | Neisseria meningitidis | 2011 | - | 32 |
Table 1: Minimum Inhibitory Concentrations (MICs) of Desertomycin G against various clinical pathogens. Data sourced from Braña et al., 2019.
Proposed Mechanism of Action
While the precise antibacterial mechanism of Desertomycin G is still under investigation, studies on related desertomycins provide strong indications of its mode of action. Research on a nonpolyenic antifungal desertomycin produced by Streptomyces spectabilis revealed that it affects the plasma membranes of yeast, leading to the leakage of potassium ions[3]. At higher concentrations, it was also found to inhibit protein synthesis[3].
More recent molecular docking studies on desertomycins and their activity against Mycobacterium tuberculosis suggest that these compounds can bind to crucial bacterial proteins, including ribosomal proteins RPSL and RPLC, and the chaperone protein CLPC1. This interaction would disrupt protein synthesis and folding, leading to bacterial cell death.
Based on this, the proposed mechanism of action for Desertomycin G is multi-faceted, likely involving disruption of cell membrane integrity and inhibition of protein synthesis.
Proposed mechanism of action for Desertomycin G.
Signaling Pathways
Currently, there is no published research detailing the specific effects of Desertomycin G on bacterial signaling pathways. The primary mechanism of action for macrolide antibiotics is typically the inhibition of protein synthesis, rather than direct interference with signaling cascades.
Experimental Protocols
The following methodologies are based on the key experiments conducted to determine the antibacterial spectrum of Desertomycin G.
Bacterial Strains and Culture Conditions
A panel of clinical isolates and reference strains of both Gram-positive and Gram-negative bacteria were used. Bacterial strains were cultured on appropriate media, such as Tryptic Soy Agar (B569324) (TSA) or Brain Heart Infusion (BHI) agar, and incubated under conditions suitable for each species (e.g., 37°C, aerobic or anaerobic conditions).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Desertomycin G was determined by the broth microdilution method in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial colonies from fresh agar plates were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Desertomycin G: A stock solution of Desertomycin G was serially diluted two-fold in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted Desertomycin G. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of Desertomycin G that completely inhibited visible bacterial growth.
Experimental workflow for MIC determination.
Summary and Future Directions
Desertomycin G is a promising new macrolide antibiotic with a potent antibacterial profile, especially against clinically challenging Gram-positive pathogens, including drug-resistant M. tuberculosis. Its dual-action mechanism, targeting both the cell membrane and protein synthesis, suggests a low potential for the rapid development of resistance.
Further research is warranted to fully elucidate the molecular details of its mechanism of action, explore its in vivo efficacy and safety profile, and investigate its potential for synergistic combinations with other antimicrobial agents. The data presented in this guide provides a solid foundation for these future investigations.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Genomic Insights into Secondary Metabolism Biosynthetic Gene Cluster Distributions of Marine Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tuberculosis Potential of Desertomycin Compounds: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic agents. Desertomycins, a family of macrolide antibiotics, have recently emerged as promising candidates with potent anti-tuberculosis activity. This technical guide provides a comprehensive overview of the current state of research on Desertomycin compounds, focusing on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new anti-TB drugs.
Introduction
The discovery of new antibiotics is crucial in the fight against infectious diseases. Natural products, particularly those derived from microorganisms, have historically been a rich source of novel therapeutic agents. The Desertomycin family of compounds, produced by Streptomyces species, has demonstrated significant biological activities. Recent studies have highlighted their potent inhibitory effects against M. tb, including clinically isolated resistant strains, making them a focal point for further investigation.[1][2][3] This paper synthesizes the available quantitative data, details the experimental protocols for assessing anti-TB activity, and visualizes the proposed mechanisms and workflows to provide a thorough technical understanding of Desertomycin's potential.
Quantitative Efficacy Data
The anti-tuberculosis activity of several Desertomycin compounds has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values. This data is crucial for comparing the potency of different analogs and benchmarking them against existing anti-TB drugs.
| Compound | Mycobacterium tuberculosis Strain(s) | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |
| Desertomycin A | M. tb | 25 | [4][5][6][7] | |
| Desertomycin G | Clinical Isolates | 16 | [5] | |
| Desertomycin 44-1 | M. tb | 25 | [4][5][6][7] | |
| Desertomycin 44-2 | M. tb | 50 | [4][5][6][7] |
Proposed Mechanism of Action
Desertomycins, as macrolide antibiotics, are believed to exert their anti-tuberculosis effects by inhibiting protein synthesis.[1][5][8][9] Molecular docking studies have provided insights into the potential molecular targets of these compounds within M. tb. The proposed mechanism involves the binding of Desertomycins to key proteins involved in ribosomal function and protein processing.
The primary molecular targets identified are:
-
RPSL (Ribosomal Protein S12): A protein of the small (30S) ribosomal subunit that plays a critical role in translational accuracy.[10][11][12]
-
RPLC (Ribosomal Protein L3): A component of the large (50S) ribosomal subunit.
-
CLPC1 (Caseinolytic Protease C1): An ATP-dependent chaperone that is essential for the viability of mycobacteria and is involved in protein degradation.[13][14][15]
Binding to these targets is hypothesized to disrupt the normal function of the ribosome and protein quality control machinery, ultimately leading to the inhibition of bacterial growth.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the research on the anti-tuberculosis activity of Desertomycin compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of compounds against M. tb.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates (U-shaped)
-
Desertomycin compounds and control antibiotics (e.g., isoniazid, kanamycin)
-
Sterile water with 0.05% Tween 80
-
Glass beads
-
McFarland 0.5 turbidity standard
-
Inverted mirror for reading
Procedure:
-
Inoculum Preparation:
-
Culture M. tb in Middlebrook 7H9 broth.
-
Prepare a bacterial suspension by vortexing colonies with glass beads in sterile water.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[16][17]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the Desertomycin compounds and control antibiotics in the 96-well plates.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates in plastic bags to prevent evaporation.
-
Incubate the plates at 37°C.
-
-
Reading and Interpretation:
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of potential drug candidates against mammalian cells to ensure a therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
96-well flat-bottom plates
-
Desertomycin compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to various concentrations of the Desertomycin compounds for a specified period (e.g., 24-48 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
In Vivo Efficacy Testing (Murine Model)
Animal models are critical for evaluating the in vivo efficacy of anti-tuberculosis drug candidates. The mouse model is a commonly used preclinical model.[4][20][21][22][23]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol exposure chamber
-
Desertomycin compounds and control drugs (e.g., isoniazid, rifampin)
-
Appropriate vehicle for drug administration
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tb to establish a lung infection.
-
Confirm the initial bacterial load in the lungs of a subset of mice one day post-infection.
-
-
Treatment:
-
Allow the infection to establish for a few weeks to become chronic.
-
Administer the Desertomycin compounds and control drugs to different groups of mice, typically via oral gavage or injection, for a specified duration (e.g., 4-8 weeks).[21]
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen and homogenize the tissues in PBS with Tween 80.
-
Plate serial dilutions of the tissue homogenates onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the organs.
-
Compare the CFU counts between the treated and control groups to assess the efficacy of the compounds.
-
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.
Software and Tools:
-
Molecular docking software (e.g., AutoDock Vina)
-
Protein Data Bank (PDB) for target protein structures
-
Ligand structure files (e.g., from PubChem or drawn using chemical software)
-
Visualization software (e.g., PyMOL, BIOVIA Discovery Studio)
Procedure:
-
Target and Ligand Preparation:
-
Obtain the 3D structures of the target M. tb proteins (RPSL, RPLC, CLPC1) from the PDB.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the Desertomycin compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Run the docking simulation to predict the binding poses of the Desertomycin compound within the active site of the protein.
-
-
Analysis of Results:
Experimental and Drug Discovery Workflow
The discovery and development of novel anti-tuberculosis drugs from natural products like Desertomycin follows a structured workflow, from initial screening to preclinical evaluation.
Conclusion and Future Directions
Desertomycin compounds represent a promising new class of anti-tuberculosis agents. The available data demonstrates their potent activity against M. tb, and initial mechanistic studies have identified plausible molecular targets. However, further research is required to fully elucidate their therapeutic potential.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for anti-TB activity and to guide the synthesis of more potent and selective analogs.
-
In-depth Mechanistic Studies: To validate the proposed molecular targets and to investigate potential secondary mechanisms of action.
-
Evaluation against a broader panel of drug-resistant M. tb strains: To determine the spectrum of activity against clinically relevant resistant isolates.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising candidates and to ensure their suitability for further development.
The continued investigation of Desertomycin compounds holds the potential to deliver a new and effective treatment for tuberculosis, addressing a critical unmet medical need.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. uniprot.org [uniprot.org]
- 11. The rpsL gene and streptomycin resistance in single and multiple drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rv0682 (rpsL) - TB Genome Annotation Portal [orca2.tamu.edu]
- 13. Mycobacterium tuberculosis ClpC1: characterization and role of the N-terminal domain in its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products | MDPI [mdpi.com]
- 25. journals.stmjournals.com [journals.stmjournals.com]
- 26. derpharmachemica.com [derpharmachemica.com]
Cytotoxic Effects of Desertomycin G on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycin G, a polyene macrolide antibiotic, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This technical guide synthesizes the currently available data on the cytotoxic properties of Desertomycin G, providing a resource for researchers and professionals in drug development. The document details its activity against specific cancer cell lines, outlines the experimental protocols used for these assessments, and presents the available quantitative data in a structured format.
Cytotoxic Activity and Specificity
Desertomycin G has shown selective cytotoxic activity against several human cancer cell lines. Notably, it has been reported to be effective against human breast adenocarcinoma (MCF-7), colon carcinoma (DLD-1), and lung carcinoma (A549) cells.[1][2][3][4] An important characteristic of Desertomycin G is its apparent selectivity for malignant cells, as it has been observed to not affect the viability of normal human mammary fibroblasts.[2][3] This selectivity is a crucial attribute for any potential anti-cancer therapeutic agent.
Quantitative Cytotoxicity Data
The potency of Desertomycin G's cytotoxic effects has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 6.3 |
| MCF-7 | Breast Adenocarcinoma | 3.8 |
| DLD-1 | Colon Carcinoma | 8.7 |
Data sourced from a study by Braña et al. (2019).
Experimental Protocols
The cytotoxic activity of Desertomycin G was assessed using the CellTiter 96® Non-Radioactive Cell Proliferation Assay, a colorimetric method for determining the number of viable cells.
Principle of the Assay
This assay is based on the cellular conversion of a tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS), into a soluble formazan (B1609692) product. This conversion is mediated by dehydrogenase enzymes in metabolically active cells. The quantity of the formazan product, measured by its absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
General Procedure
-
Cell Seeding: Cancer cells (A549, MCF-7, or DLD-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Desertomycin G. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period to allow the compound to exert its cytotoxic effects.
-
Addition of Assay Reagent: The CellTiter 96® AQueous One Solution Reagent, which contains the MTS and an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.
-
Incubation with Reagent: The plates are incubated for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: The absorbance is recorded at 490 nm using a 96-well plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control group. The IC50 value is then determined from the dose-response curve.
Workflow for determining the cytotoxicity of Desertomycin G.
Mechanism of Action
The precise signaling pathways through which Desertomycin G exerts its cytotoxic effects on cancer cells have not yet been elucidated in published literature. However, as a polyene macrolide, its mechanism of action might be related to its ability to interact with cell membranes. Polyene antibiotics are known to form pores in lipid membranes, leading to increased permeability and subsequent cell death. This proposed general mechanism for polyene macrolides is depicted below. Further research is required to determine if this is the primary mechanism of its anti-cancer activity and to identify the specific intracellular signaling cascades that may be involved.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Desertomycin A: An In-depth Technical Guide on its Initial Antibacterial and Cytostatic Actions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial reports on the antibacterial and cytostatic properties of Desertomycin A. The document synthesizes available data, details experimental methodologies, and visualizes the proposed mechanism of action to serve as a valuable resource for researchers in microbiology, oncology, and pharmacology.
Introduction
Desertomycin A is a macrolide antibiotic first reported in 1958.[1] As a member of the macrolide family, its biological activity is primarily attributed to the inhibition of protein synthesis in susceptible organisms. This guide focuses on the early findings related to its efficacy against bacterial strains and its growth-inhibiting effects on various cell lines, providing a foundational understanding for further research and development.
Quantitative Data on Biological Activity
Quantitative data on the biological activity of Desertomycin A from its initial discovery are scarce in currently accessible literature. However, studies on Desertomycin A and its close analogue, Desertomycin G, provide valuable insights into its potential efficacy.
Antibacterial Activity
The antibacterial activity of desertomycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. More recent studies have established the activity of Desertomycin A against Mycobacterium tuberculosis and a broader spectrum for Desertomycin G.
Table 1: Antibacterial Spectrum of Desertomycin A and G
| Microorganism | Desertomycin A (EC50 in µg/mL) | Desertomycin G (MIC in µg/mL) | Reference |
| Mycobacterium tuberculosis H37Ra | 25 | - | [2] |
| Mycobacterium tuberculosis H37Rv | - | 16 | [3] |
| Corynebacterium urealyticum | - | 16 | [3] |
| Staphylococcus aureus | - | 16 | [3] |
| Streptococcus pneumoniae | - | 4 | [3] |
| Streptococcus pyogenes | - | 4 | [3] |
| Enterococcus faecium | - | 8 | [3] |
| Enterococcus faecalis | - | 8 | [3] |
| Clostridium perfringens | - | 4 | [3] |
| Bacteroides fragilis | - | 32 | [3] |
| Haemophilus influenzae | - | 32 | [3] |
| Neisseria meningitidis | - | 32 | [3] |
EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Cytostatic Activity
The cytostatic action of desertomycins is evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%. Data on the cytostatic effects of Desertomycin G on various human cancer cell lines are available.
Table 2: Cytostatic Activity of Desertomycin G
| Cell Line | Cancer Type | IC50 (in µM) | Reference |
| A549 | Human Lung Carcinoma | >5 | [3] |
| DLD-1 | Colon Carcinoma | ~2.5-5 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | ~2.5-5 | [3] |
Experimental Protocols
The following sections detail the standard methodologies employed to ascertain the antibacterial and cytostatic activities of macrolide antibiotics like Desertomycin A.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antibiotic.[4][5]
Protocol: Broth Microdilution Assay
-
Preparation of Antibiotic Stock Solution: A stock solution of Desertomycin A is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial Dilution: A two-fold serial dilution of the antibiotic stock solution is performed in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific bacterial strain (e.g., 37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Experimental Workflow for MIC Determination
References
- 1. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Expanding Therapeutic Landscape of Desertomycins: A Technical Guide for Researchers
An in-depth exploration of the burgeoning therapeutic potential of Desertomycin variants, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Desertomycins, a family of macrolide antibiotics, are demonstrating a broad spectrum of bioactivity, including potent antifungal, antibacterial, and promising anticancer properties. This document consolidates the current understanding of these compounds, presenting their chemical diversity, biological activities, and the experimental methodologies crucial for their investigation.
Introduction to Desertomycins
Desertomycins are a class of polyketide macrolides produced by various species of Streptomyces. First discovered in the mid-20th century, interest in these compounds has been revitalized by the identification of new variants with significant therapeutic potential. Structurally, they are characterized by a large macrolactone ring, a feature that contributes to their diverse biological activities. This guide will delve into the known variants, their mechanisms of action, and the experimental frameworks for their study.
Chemical Diversity of Desertomycin Variants
The Desertomycin family encompasses a range of structurally related compounds. While sharing a common macrolide core, they exhibit variations in their side chains and functional groups, which significantly influence their biological activity. The known variants include Desertomycin A, B, G, H, and the more recently identified 44-1 and 44-2.
Below are the currently identified chemical structures for several key Desertomycin variants:
-
Desertomycin A: A foundational member of the family, its structure has been well-characterized.
-
Desertomycin B: A closely related analog of Desertomycin A.
-
Desertomycin G: A variant showing strong activity against Mycobacterium tuberculosis and certain cancer cell lines.[1][2][3][4]
-
Desertomycin H: An acetylated homolog of Desertomycin A.[5]
-
Desertomycin 44-1 and 44-2: Newer additions to the family with a 44-membered macrolide ring, as opposed to the 42-membered ring of Desertomycin A.
Therapeutic Potential and Biological Activity
Desertomycin variants have demonstrated a wide array of biological activities, positioning them as promising candidates for further therapeutic development. Their effects range from antimicrobial to cytotoxic, with specific variants showing particular efficacy against challenging pathogens and cancer cell lines.
Antimicrobial Activity
Desertomycins exhibit broad-spectrum antimicrobial activity. They are effective against various Gram-positive and Gram-negative bacteria, as well as fungi. Of particular note is the potent activity of some variants against clinically relevant pathogens.
-
Antifungal Activity: Desertomycin has been shown to affect the plasma membranes of fungi, leading to the leakage of potassium ions and subsequent cell death.[6]
-
Antibacterial Activity: Several Desertomycin variants have demonstrated significant antibacterial properties. For instance, Desertomycin G shows strong activity against a panel of Gram-positive bacteria, including Corynebacterium urealyticum, Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[1][2]
-
Anti-tuberculosis Activity: A significant area of interest is the activity of Desertomycin variants against Mycobacterium tuberculosis. Desertomycin G, in particular, has shown strong inhibitory effects against clinical isolates of this bacterium.[1][2][3][4] The EC50 values for Desertomycin A, 44-1, and 44-2 against M. tuberculosis have been reported as 25 µg/mL, 25 µg/mL, and 50 µg/mL, respectively.[7]
Anticancer Activity
Emerging research has highlighted the cytotoxic effects of Desertomycin variants against various cancer cell lines, suggesting their potential as novel anticancer agents. This activity appears to be selective, with some variants showing less toxicity towards normal, non-cancerous cells.
-
Cytotoxicity against Cancer Cell Lines: Desertomycin G has been shown to reduce the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines.[1][2][3][4] The cytotoxic mechanism of macrolides, in general, can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.[6] Some macrolides are also known to inhibit autophagy, a cellular process that cancer cells can exploit for survival.[8][9]
Quantitative Biological Data
To facilitate a comparative analysis of the therapeutic potential of different Desertomycin variants, the following tables summarize the available quantitative data on their antimicrobial and cytotoxic activities.
| Variant | Organism/Cell Line | Activity Type | Value | Reference |
| Desertomycin A | Mycobacterium tuberculosis | EC50 | 25 µg/mL | [7] |
| Desertomycin G | Corynebacterium urealyticum | MIC | 1 µg/mL | [2] |
| Staphylococcus aureus | MIC | 4 µg/mL | [2] | |
| Streptococcus pneumoniae | MIC | 4 µg/mL | [2] | |
| Enterococcus faecalis | MIC | 4 µg/mL | [2] | |
| Mycobacterium tuberculosis (H37Rv) | MIC | 8 µg/mL | [2] | |
| MCF-7 (Breast Adenocarcinoma) | IC50 | ~2.5-5 µM | [2] | |
| DLD-1 (Colon Carcinoma) | IC50 | ~2.5-5 µM | [2] | |
| Desertomycin 44-1 | Mycobacterium tuberculosis | EC50 | 25 µg/mL | [7] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | EC50 | 50 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the study of Desertomycin variants.
Protocol 1: Extraction and Purification of Desertomycins
This protocol is a general guideline for the extraction and purification of Desertomycins from Streptomyces fermentation broths, with specific details adaptable based on the variant of interest.
1. Fermentation and Extraction:
- Culture the desired Streptomyces strain in a suitable liquid medium (e.g., R5A medium) under optimal conditions for Desertomycin production.[3]
- After the fermentation period, separate the mycelium from the culture broth by centrifugation.
- Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate.
- Concentrate the organic extract under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
- Solid-Phase Extraction (SPE): Pre-fractionate the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute the Desertomycin-containing fraction with a step gradient of methanol (B129727) in water.
- High-Performance Liquid Chromatography (HPLC): Further purify the active fraction using reversed-phase HPLC.
- Column: A C18 column (e.g., 250 x 10 mm, 5 µm) is typically used.
- Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is effective for separating macrolides. A typical gradient might run from 30% to 100% acetonitrile over 40 minutes.
- Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210 nm.
- Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze for biological activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique for its determination.
1. Preparation of Reagents:
- Prepare a stock solution of the purified Desertomycin variant in a suitable solvent (e.g., DMSO).
- Prepare the appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
2. Assay Procedure:
- In a 96-well microtiter plate, perform a serial two-fold dilution of the Desertomycin stock solution in the growth medium to achieve a range of desired concentrations.
- Add the standardized inoculum to each well.
- Include a positive control (inoculum without the compound) and a negative control (medium only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the Desertomycin variant in the cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the therapeutic effects of Desertomycin variants are an active area of research. Understanding these pathways is crucial for optimizing their therapeutic application and for the rational design of new derivatives.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of Desertomycins appears to involve the disruption of the cell membrane's integrity. Studies have shown that Desertomycin induces the rapid leakage of potassium ions from fungal cells, indicating damage to the plasma membrane.[6] Additionally, at higher concentrations, it has been observed to inhibit protein synthesis.
Anticancer Mechanism of Action
The anticancer activity of macrolides is multifaceted and can involve the modulation of several key cellular signaling pathways. While the specific pathways affected by Desertomycin variants are still under investigation, general mechanisms for macrolide-induced cytotoxicity in cancer cells include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Macrolides have been shown to induce apoptosis in various cancer cell lines.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Modulation of Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or cell death. Some macrolides have been found to inhibit autophagic flux, which can lead to the accumulation of cellular waste and ultimately trigger cell death in cancer cells that rely on autophagy for survival.[8][9]
-
Cell Cycle Arrest: Macrolides can also interfere with the cell cycle, causing arrest at different phases (e.g., G1, G2/M), thereby preventing cancer cell proliferation.[6]
The following diagram illustrates a hypothetical workflow for investigating the anticancer mechanism of a Desertomycin variant.
Caption: A logical workflow for elucidating the anticancer mechanism of Desertomycin variants.
Synthesis of Desertomycin Derivatives
The development of synthetic and semi-synthetic methods for modifying the structure of macrolide antibiotics is a key strategy for improving their therapeutic properties. While the total synthesis of complex macrolides like Desertomycins is challenging, semi-synthesis, which involves the chemical modification of the natural product, offers a more accessible route to novel derivatives.
The following diagram illustrates a general workflow for the semi-synthesis and evaluation of Desertomycin derivatives.
Caption: A generalized workflow for the generation and assessment of novel Desertomycin derivatives.
Conclusion and Future Directions
The Desertomycin family of macrolides represents a promising frontier in the search for novel therapeutic agents. Their diverse biological activities, including potent antimicrobial and anticancer effects, warrant further investigation. This technical guide provides a foundational resource for researchers in this field, outlining the known variants, their biological activities, and key experimental protocols.
Future research should focus on several key areas:
-
Discovery of New Variants: Continued exploration of diverse microbial sources is likely to yield novel Desertomycin variants with unique therapeutic properties.
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by Desertomycins is crucial for their rational development as therapeutic agents.
-
Synthesis of Novel Derivatives: The generation of new analogs through semi-synthesis or total synthesis will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
-
In Vivo Studies: Preclinical studies in animal models are a necessary next step to evaluate the efficacy and safety of the most promising Desertomycin variants.
By addressing these research priorities, the full therapeutic potential of the Desertomycin family can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Pro… [ouci.dntb.gov.ua]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrolide antibiotics enhance the antitumor effect of lansoprazole resulting in lysosomal membrane permeabilization-associated cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Desertomycin B: A Technical Guide to its Natural Producers and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural production of Desertomycin (B81353) B, a polyketide antibiotic with significant therapeutic potential. Focusing on its primary microbial sources, particularly species of the genus Streptomyces, this document provides a comprehensive overview of the producing organisms, their cultivation, and the intricate pathways leading to the synthesis of this complex molecule. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to support research and development efforts in the fields of natural product chemistry, microbiology, and drug discovery.
Natural Producers of Desertomycin B and its Analogs
This compound belongs to the broader family of desertomycins, a class of macrolide antibiotics. Several species of Streptomyces, a genus renowned for its prolific production of secondary metabolites, have been identified as natural producers of desertomycins.[1][2][3]
Table 1: Known Streptomyces Producers of Desertomycins
| Streptomyces Species | Desertomycin Variant(s) Produced | Source of Isolation |
| Streptomyces flavofungini | Desertomycin A, 44-1, and 44-2 | Soil[4][5] |
| Streptomyces althioticus | Desertomycin G | Marine (intertidal seaweed Ulva sp.)[3] |
| Streptomyces spectabilis | Desertomycin-related macrolide | Soil |
| Streptomyces alboflavus | Desertomycin A | Soil |
| Streptomyces nobilis | This compound (from biosynthetic gene cluster analysis) | Not specified[4] |
| Streptomyces macronensis | Desertomycin | Soil[3] |
The morphological and physiological characteristics of these producing strains are typical of the Streptomyces genus, exhibiting filamentous growth and the formation of aerial mycelia and spores.[1][6] Their identification is confirmed through a combination of morphological assessment, biochemical tests, and 16S rRNA gene sequencing.[2][7][8]
Experimental Protocols
Isolation of Streptomyces from Environmental Samples
This protocol outlines the general procedure for isolating Streptomyces species from soil or marine sediments.
Materials:
-
Sterile collection tubes or bags
-
Sterile spatulas or scoops
-
Sterile distilled water or physiological saline
-
Starch Casein Agar (B569324) (SCA) or Actinomycetes Isolation Agar (AIA)
-
Antifungal agents (e.g., cycloheximide, nystatin)
-
Antibacterial agents (e.g., nalidixic acid)
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Sample Collection: Aseptically collect approximately 10-20 g of soil or sediment from the desired location and place it in a sterile container.[9]
-
Pre-treatment (optional): To reduce the number of non-spore-forming bacteria, air-dry the sample at room temperature for several days or heat at 50-55°C for 10-60 minutes.[9]
-
Serial Dilution: Suspend 1 g of the pre-treated sample in 9 mL of sterile distilled water or saline to create a 10⁻¹ dilution. Vortex thoroughly. Prepare a dilution series up to 10⁻⁵.
-
Plating: Spread 0.1 mL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto SCA or AIA plates supplemented with antifungal and antibacterial agents.
-
Incubation: Incubate the plates at 28-30°C for 7-21 days, observing for the appearance of characteristic chalky, leathery, and filamentous colonies typical of Streptomyces.[9]
-
Purification: Subculture individual colonies with distinct morphologies onto fresh plates to obtain pure cultures.
Cultivation and Fermentation for Desertomycin Production
This protocol is based on the cultivation of Streptomyces flavofungini for the production of desertomycin analogs.[4]
Media Preparation:
-
GAUZE's No. 1 Medium (for plate culture):
-
Soluble starch: 20 g/L
-
KNO₃: 1 g/L
-
K₂HPO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
NaCl: 1 g/L
-
Agar: 16 g/L
-
Adjust pH to 7.0 before autoclaving.[4]
-
-
Seed and Fermentation Medium:
-
Millet extract: 10 g/L
-
Glucose: 10 g/L
-
Peptone: 5 g/L
-
NaCl: 2.5 g/L
-
(NH₄)₂SO₄: 1 g/L
-
Adjust pH to 7.0 before autoclaving.[4]
-
Procedure:
-
Inoculum Preparation: Inoculate a GAUZE's No. 1 agar plate with a pure culture of the Streptomyces strain and incubate at 28°C for 7 days. Scrape the resulting spores and mycelia into a flask containing the seed medium.[4]
-
Seed Culture: Incubate the seed culture at 28°C with shaking at 150 rpm for 3 days.[4]
-
Production Fermentation: Inoculate the fermentation medium with 8% (v/v) of the seed culture. Incubate at 28°C with shaking at 150 rpm for 7 days.[4]
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of polyketide antibiotics like desertomycins from fermentation broth.
Materials:
-
Centrifuge
-
Filter paper (e.g., Whatman No. 1)
-
Organic solvents (e.g., n-butanol, ethyl acetate, methanol)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Biomass Separation: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) to pellet the mycelia. Separate the supernatant.
-
Solvent Extraction: Extract the supernatant and/or the mycelial cake with an appropriate organic solvent such as n-butanol or ethyl acetate. The choice of solvent may need to be optimized for this compound.[10][11]
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a step or gradient elution of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate, followed by increasing concentrations of methanol (B129727) in chloroform).
-
HPLC Purification: Further purify the fractions containing this compound by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[12][13][14][15]
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
Quantitative data on the production and bioactivity of desertomycins are crucial for evaluating their therapeutic potential.
Table 2: Bioactivity of Desertomycin Analogs against Mycobacterium tuberculosis [4]
| Compound | EC₅₀ (µg/mL) |
| Desertomycin A | 25 |
| Desertomycin 44-1 | 25 |
| Desertomycin 44-2 | 50 |
Biosynthesis and Signaling Pathways
The biosynthesis of this compound, like other polyketides, is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The genetic blueprint for this machinery is encoded in a biosynthetic gene cluster (BGC).
Desertomycin Biosynthetic Gene Cluster
Genome mining studies have identified the putative biosynthetic gene cluster for desertomycins in Streptomyces nobilis and a highly similar cluster in Streptomyces flavofungini.[4] These clusters contain the necessary genes for the assembly of the polyketide backbone, its modification, and the attachment of sugar moieties.
Caption: A simplified representation of a typical Desertomycin biosynthetic gene cluster.
General Signaling Pathway for Secondary Metabolite Production in Streptomyces
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. This ensures that antibiotic production is initiated at the appropriate stage of the colony's life cycle, often coinciding with nutrient limitation and the onset of sporulation.
References
- 1. Morphological and Physiological Differentiation in Streptomyces | Chater | Cold Spring Harbor Monograph Archive [cshmonographs.org]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morphological and Physiological Differentiation in Streptomyces | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomycin & Amylase Assay: Microbial Biotech - Edubirdie [edubirdie.com]
- 11. Solved Example 3.9 Extraction of Streptomycin from a | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for the Isolation of Desertomycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, generalized protocol for the isolation of Desertomycin B, a macrolide antibiotic, from Streptomyces species. Due to the limited availability of a specific, published protocol for this compound, this document synthesizes established methods for the isolation of similar macrolide antibiotics from Streptomyces.
Introduction
This compound is a polyene macrolide antibiotic belonging to the larger family of desertomycins produced by various Streptomyces species, including Streptomyces macronensis and Streptomyces flavofungini.[1][2][3] Macrolides are a class of natural products characterized by a large macrocyclic lactone ring, and they often exhibit a range of biological activities, including antibacterial and antifungal properties.[4] The isolation and purification of these compounds are critical steps in drug discovery and development. This protocol outlines the key stages of fermentation, extraction, and purification applicable to this compound.
Data Presentation
The following table summarizes illustrative quantitative data for macrolide antibiotic production by Streptomyces, providing a general reference for expected yields. Note that these values are not specific to this compound but are representative of macrolide production.
| Parameter | Value | Streptomyces Strain/Compound | Reference |
| Fermentation Titer | 194 - 337 mg/L | Streptomyces sp. BICC 7522 (Tacrolimus) | [1] |
| Crude Extract Yield | 0.8 g from 200 mL | Streptomyces sp. (unspecified macrolide) | [2] |
| Purified Compound Yield | 20.4 mg | Streptomyces althioticus MSM3 (Desertomycin G) | [5] |
| Minimum Inhibitory Concentration (MIC) | 25 µg/mL | Streptomyces flavofungini TRM90047 (Desertomycin A and 44-1) | [6] |
| Minimum Inhibitory Concentration (MIC) | 50 µg/mL | Streptomyces flavofungini TRM90047 (Desertomycin 44-2) | [6] |
Experimental Protocols
This section details the methodologies for the key experiments in the isolation of this compound.
Fermentation of Streptomyces
Objective: To culture a this compound-producing Streptomyces strain under optimal conditions for macrolide production.
Materials:
-
Streptomyces strain (e.g., S. macronensis or S. flavofungini)
-
Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)
-
Production medium (e.g., Starch Casein Nitrate Broth or a modified production medium)[7]
-
Shaking incubator
-
Baffled Erlenmeyer flasks
Protocol:
-
Inoculum Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of Streptomyces spores or mycelia from a stock culture. Incubate at 28-30°C with shaking at 180-250 rpm for 2-3 days until good growth is observed.[8]
-
Production Culture: Transfer the seed culture (typically 2-5% v/v) to a 2 L baffled Erlenmeyer flask containing 400 mL of production medium.
-
Incubation: Incubate the production culture at 28-30°C with shaking at 180-250 rpm for 5-10 days.[7] Monitor the production of this compound periodically by taking small samples and analyzing them via techniques like HPLC or bioassay.
Extraction of this compound
Objective: To extract the crude this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate (B1210297) or n-butanol)
-
Rotary evaporator
Protocol:
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-20 minutes to separate the mycelium from the supernatant.[2][8]
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate or n-butanol and shake vigorously for 15-20 minutes.[2] Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer containing the extracted macrolides. Repeat the extraction of the aqueous layer two more times to maximize recovery.
-
Concentration: Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.[2] The resulting residue is the crude extract containing this compound.
Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass column for chromatography
-
Solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Solvent system for HPLC (e.g., a gradient of acetonitrile (B52724) and water)
-
Fractions collector
-
TLC plates for monitoring fractions
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Pack a glass column with silica gel slurried in the initial elution solvent (e.g., 100% chloroform).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing the compound of interest from the silica gel chromatography and concentrate them.
-
Dissolve the concentrated material in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent and collect fractions. This step helps in removing smaller and larger impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions to reverse-phase HPLC on a C18 column.[7]
-
Elute with a gradient of water and acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry and NMR.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Generalized Signaling Pathway for Macrolide Biosynthesis in Streptomyces
Caption: Generalized signaling pathway for macrolide biosynthesis regulation.
References
- 1. US7704725B2 - Process for the production of macrolides using a novel strain, Streptomyces sp. BICC 7522 - Google Patents [patents.google.com]
- 2. banglajol.info [banglajol.info]
- 3. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Desertomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Desertomycin (B81353) B, a macrolide antibiotic with potential therapeutic applications. The methodology covers the entire workflow, from the initial extraction of the compound from Streptomyces fermentation broth to its final purification using preparative high-performance liquid chromatography (HPLC). The protocols are designed to be clear and reproducible for researchers in both academic and industrial settings. All quantitative data is presented in structured tables for easy interpretation and comparison. Additionally, diagrams generated using the DOT language are included to visualize key experimental workflows.
Introduction
Desertomycin B is a large polyene macrolide antibiotic produced by various species of Streptomyces.[1] Like other members of the desertomycin family, it exhibits significant antimicrobial activity. The purification of this compound from complex fermentation broths is a critical step in its characterization, biological evaluation, and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation of such high-molecular-weight natural products, offering high resolution and reproducibility. This document outlines a robust method for the preparative purification of this compound.
Materials and Reagents
-
Streptomyces species fermentation broth containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 20 x 250 mm, 10 µm particle size)
-
Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Filtration apparatus with 0.45 µm filters
Experimental Protocols
Extraction of Crude this compound from Fermentation Broth
This protocol describes the initial liquid-liquid extraction of this compound from the Streptomyces fermentation culture.
Workflow for Extraction of this compound
Caption: Workflow for the extraction of crude this compound.
Procedure:
-
Harvest the Streptomyces fermentation broth.
-
Centrifuge the broth at 5000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Collect the supernatant, which contains the secreted this compound.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
Redissolve the crude extract in a minimal amount of methanol for subsequent HPLC analysis and purification.
Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is essential to develop an analytical method to determine the retention time and purity of this compound in the crude extract.
Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Column Temperature | 30°C |
Note: The UV detection wavelength of 230 nm is a common choice for macrolide antibiotics that lack a strong chromophore.
Preparative HPLC Purification of this compound
This protocol outlines the scale-up from the analytical method to a preparative scale for the purification of larger quantities of this compound.
Workflow for HPLC Purification
Caption: Workflow for the preparative HPLC purification of this compound.
Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-90% B over 40 minutes |
| Flow Rate | 18 mL/min |
| Injection Volume | 1-5 mL (depending on concentration) |
| Detection | UV at 230 nm |
| Column Temperature | Ambient |
Procedure:
-
Prepare the crude this compound extract by dissolving it in methanol to a concentration of approximately 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (50% B).
-
Inject the filtered sample onto the column.
-
Run the gradient method as described in the table above.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak, which should elute at a predictable retention time based on the analytical run.
-
Analyze the purity of the collected fraction using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.
Data Presentation
The following table summarizes the expected results from the analytical and preparative HPLC runs.
Summary of HPLC Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 4.6 x 150 mm | 20 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Expected Retention Time | ~12-15 min | ~25-30 min |
| Sample Loading | ~0.1-0.5 mg | ~50-250 mg |
| Expected Purity | >95% (for the peak in the crude extract) | >98% (after purification) |
| Expected Recovery | N/A | >80% |
Conclusion
The protocols described in this application note provide a comprehensive and reproducible method for the extraction and high-performance liquid chromatography purification of this compound from Streptomyces fermentation broth. The use of a systematic approach, starting with analytical method development and scaling up to a preparative method, ensures efficient and high-purity isolation of the target compound. This methodology is crucial for obtaining the quantities of pure this compound required for further biological and pharmacological studies.
References
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Desertomycin G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desertomycin G is a macrolide antibiotic produced by the marine actinomycete Streptomyces althioticus.[1][2][3][4] It has demonstrated significant antimicrobial activity against a range of clinically relevant pathogens. Notably, Desertomycin G exhibits potent inhibitory effects against Gram-positive bacteria, including drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecium.[2][4][5] It also shows moderate activity against certain Gram-negative bacteria such as Bacteroides fragilis and Haemophilus influenzae.[2][4][5] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Desertomycin G using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.[6][7][8]
Data Presentation
The antimicrobial activity of Desertomycin G has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antibiotic that completely inhibits visible growth.
| Microorganism | Type | MIC (µg/mL) |
| Corynebacterium urealyticum | Gram-positive | < 0.03 |
| Staphylococcus aureus | Gram-positive | 2 |
| Streptococcus pneumoniae | Gram-positive | 0.5 |
| Streptococcus pyogenes | Gram-positive | 0.25 |
| Enterococcus faecium | Gram-positive | 1 |
| Enterococcus faecalis | Gram-positive | 2 |
| Clostridium perfringens | Gram-positive | 0.25 |
| Mycobacterium tuberculosis | Acid-fast | 16 |
| Bacteroides fragilis | Gram-negative | 16 |
| Haemophilus influenzae | Gram-negative | 16 |
| Neisseria meningitidis | Gram-negative | 8 |
Note: The MIC values presented are based on published data and may vary depending on the specific strain and testing conditions.[2][4][5][9]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
1. Materials
-
Desertomycin G
-
Sterile 96-well microtiter plates (U-bottom)[6]
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for Mycobacterium)[8]
-
Bacterial strains for testing
-
Sterile diluent (e.g., sterile water, DMSO)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
2. Preparation of Reagents
-
Desertomycin G Stock Solution: Prepare a stock solution of Desertomycin G in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Ensure complete dissolution.
-
Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
3. Assay Procedure
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Desertomycin G stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[6]
-
The eleventh well will serve as the positive control (inoculum without antibiotic), and the twelfth well will be the negative control (broth only).[8]
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not inoculate the negative control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of Desertomycin G at which there is no visible growth (turbidity) in the wells.[7][8]
Visualizations
Caption: Experimental workflow for determining the MIC of Desertomycin G.
Caption: Proposed mechanism of action of Desertomycin on bacterial cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Pro… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. iacld.com [iacld.com]
- 13. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique [mdpi.com]
Application Notes and Protocols for Cell Viability Assays Using Desertomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycins are a family of macrolide antibiotics produced by Streptomyces species that have garnered interest for their potential as both antimicrobial and anticancer agents. This document provides detailed application notes and protocols for assessing the effects of Desertomycin B and its analogs on cell viability. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related desertomycins, such as Desertomycin G, to provide a framework for experimental design and execution. The protocols outlined herein are standardized methods for determining cytotoxic and cytostatic effects of novel compounds.
Data Presentation: Cytotoxicity of Desertomycins
The following table summarizes the available quantitative data on the cytotoxic effects of various Desertomycin compounds on different cell lines. This data is essential for designing dose-response experiments and selecting appropriate concentration ranges for initial screening of this compound.
| Compound | Cell Line | Assay Type | Concentration | Effect on Cell Viability | Source |
| Desertomycin G | DLD-1 (Colon Carcinoma) | Cell Proliferation Assay | 2.5 µM | ~50% decrease in viability | [1][2] |
| Desertomycin G | MCF-7 (Breast Adenocarcinoma) | Cell Proliferation Assay | 5 µM | ~50% decrease in viability | [1][2] |
| Desertomycin G | A549 (Lung Carcinoma) | Cell Proliferation Assay | 2.5 µM and 5 µM | More resistant compared to DLD-1 and MCF-7 | [1][2] |
| Desertomycin G | Healthy Mammary Fibroblasts | Cell Proliferation Assay | 2.5 µM and 5 µM | Unaffected | [1][2] |
| Desertomycin A | Mycobacterium tuberculosis | Not specified | EC50: 25 µg/mL | Effective concentration for 50% inhibition | [3][4] |
| Desertomycin 44-1 | Mycobacterium tuberculosis | Not specified | EC50: 25 µg/mL | Effective concentration for 50% inhibition | [3][4] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | Not specified | EC50: 50 µg/mL | Effective concentration for 50% inhibition | [3][4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Target cell lines (e.g., MCF-7, DLD-1, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations for the initial experiments (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol for Suspension Cells:
-
Cell Seeding:
-
Seed suspension cells in a 96-well plate at an optimal density in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Add the desired concentrations of this compound to the wells.
-
Incubate for the chosen duration.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant without disturbing the cell pellet.
-
Add 100 µL of solubilization solution and resuspend the cells to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance as described for adherent cells.
-
Apoptosis vs. Necrosis Differentiation Assay (Annexin V-FITC and Propidium Iodide Staining)
To determine the mechanism of cell death induced by this compound, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains necrotic or late apoptotic cells.
Materials:
-
This compound
-
Target cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) by trypsinization followed by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Experimental Workflow for Cell Viability Assessment
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Simulation of Desertomycin with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of Desertomycin, a macrolide antibiotic, with its potential target proteins in Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. The information presented herein is intended to guide researchers in utilizing computational methods to investigate the binding interactions of Desertomycin and to understand its mechanism of action at a molecular level.
Introduction
Desertomycin and its analogues have demonstrated promising anti-mycobacterial activity.[1][2] Understanding how these compounds interact with their molecular targets is crucial for the development of new and more effective anti-tuberculosis drugs. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique allows for the elucidation of binding modes and the estimation of binding affinities, providing valuable insights into drug-target interactions.
This document details the molecular docking simulation of Desertomycin A, Desertomycin 44-1, and Desertomycin 44-2 with three key M.tb target proteins:
-
30S ribosomal protein S12 (RPSL): A component of the small ribosomal subunit, essential for protein synthesis.[3]
-
50S ribosomal protein L3 (RPLC): A component of the large ribosomal subunit, also critical for protein synthesis.
-
ATP-dependent Clp protease ATP-binding subunit ClpC1: A chaperone protein and ATPase that is a key component of the ClpC1P1P2 proteolytic complex, essential for protein degradation and quality control in M.tb.[4][5][6][7]
Data Presentation
The following table summarizes the binding free energy values obtained from the molecular docking simulations of Desertomycin A, Desertomycin 44-1, and Desertomycin 44-2 with the M.tb target proteins RPSL, RPLC, and CLPC1.[1][8] Lower binding energy values indicate a more stable protein-ligand complex.
| Ligand | Target Protein | Binding Free Energy (kcal/mol) |
| Desertomycin A | RPSL | -8.89[1][8] |
| RPLC | -7.99[1][8] | |
| CLPC1 | -8.45[1][8] | |
| Desertomycin 44-1 | RPSL | -8.52[1][8] |
| RPLC | -7.85[1][8] | |
| CLPC1 | -8.11[1][8] | |
| Desertomycin 44-2 | RPSL | -7.53[1][8] |
| RPLC | -6.99[1][8] | |
| CLPC1 | -7.23[1][8] |
Experimental Protocols
The following protocols provide a detailed methodology for performing molecular docking simulations of Desertomycin with its target proteins. These protocols are based on the methodologies reported in the literature and general best practices for molecular modeling.[1][9][10][11]
Protocol 1: Homology Modeling of Target Proteins
Since the crystal structures of RPSL, RPLC, and CLPC1 from M. tuberculosis may not be readily available in the Protein Data Bank (PDB), homology modeling is required to generate their 3D structures.[12][13][14][15][16]
1.1. Template Selection:
- Obtain the amino acid sequences of RPSL, RPLC, and CLPC1 from M. tuberculosis H37Rv from a public database such as NCBI.[1]
- Perform a BLASTp search against the PDB to identify suitable template structures with high sequence identity and resolution.
- Select the best template(s) based on sequence similarity, E-value, and structural resolution.
1.2. Model Building:
- Use a homology modeling server or software such as SWISS-MODEL or MOE (Molecular Operating Environment).[1]
- Align the target protein sequence with the template sequence.
- Build the 3D model of the target protein based on the alignment and the template structure.
1.3. Model Validation:
- Evaluate the quality of the generated model using tools like Ramachandran plots (to check for stereochemical quality) and programs like PROCHECK and Verify3D.
- Refine the model if necessary by performing energy minimization to relieve any steric clashes.
Protocol 2: Ligand Preparation
Proper preparation of the ligand (Desertomycin) is crucial for accurate docking results.
2.1. 3D Structure Generation:
- Obtain the 2D structure of Desertomycin A, 44-1, or 44-2 from a chemical database like PubChem.
- Convert the 2D structure to a 3D structure using a molecular modeling software like MOE.
2.2. Ligand Optimization:
- Add hydrogen atoms to the 3D structure.
- Assign partial charges to each atom using a suitable force field (e.g., MMFF94x in MOE).[9]
- Perform energy minimization of the ligand structure to obtain a stable conformation.
- Save the prepared ligand in a suitable format (e.g., .mol2 or .mdb).
Protocol 3: Molecular Docking Simulation using MOE
This protocol outlines the steps for performing the docking simulation using the Molecular Operating Environment (MOE) software.[17][18]
3.1. Receptor and Ligand Loading:
- Launch MOE and load the prepared 3D structure of the target protein (receptor).
- Load the prepared 3D structure of the Desertomycin analogue (ligand).
3.2. Binding Site Definition:
- Identify the potential binding site on the receptor. This can be done based on the location of the co-crystallized ligand in the template structure or by using a site finder algorithm within MOE.
3.3. Docking Parameter Setup:
- Open the Dock panel in MOE (Compute -> Dock).
- Set the receptor and ligand fields to the loaded protein and Desertomycin structures, respectively.
- Define the binding site using the identified residues or a defined sphere.
- Select the placement algorithm (e.g., Triangle Matcher) and the scoring function (e.g., London dG).
- Set the number of poses to be generated and retained.
3.4. Running the Docking Simulation:
- Initiate the docking run. MOE will then explore different conformations of the ligand within the defined binding site and score them.
Protocol 4: Post-Docking Analysis
After the docking simulation is complete, the results need to be analyzed to understand the binding interactions.
4.1. Visualization of Docking Poses:
- Visualize the top-ranked docking poses of Desertomycin within the binding site of the target protein.
- Analyze the orientation and conformation of the ligand in the binding pocket.
4.2. Interaction Analysis:
- Identify the key amino acid residues of the target protein that are interacting with the ligand.
- Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
- Use the Ligand Interactions tool in MOE to generate a 2D diagram of the interactions.
4.3. Binding Affinity Evaluation:
- Examine the docking scores (e.g., S-score in MOE) for the different poses. The more negative the score, the higher the predicted binding affinity.
- Compare the binding affinities of different Desertomycin analogues to the same target protein.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by the interaction of Desertomycin with its target proteins in Mycobacterium tuberculosis.
Caption: Inhibition of Protein Synthesis by Desertomycin.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress of targeted degradation of Mycobacterium tuberculosis proteins - East China Normal University [pure.ecnu.edu.cn:443]
- 6. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection | PLOS Pathogens [journals.plos.org]
- 7. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protein-ligand Docking Using MOE [protocols.io]
- 12. Homology modeling [bio-protocol.org]
- 13. longdom.org [longdom.org]
- 14. thehive.icipe.org [thehive.icipe.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Implementation of homology based and non-homology based computational methods for the identification and annotation of orphan enzymes: using Mycobacterium tuberculosis H37Rv as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Desertomycin B in Mycobacterium tuberculosis Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Desertomycin (B81353) Activity against M. tuberculosis
Recent studies have highlighted the anti-tuberculosis activity of several desertomycin compounds.[1][2][3][4] These molecules have been shown to inhibit the growth of M. tb, including multidrug-resistant strains.[4] The proposed mechanism of action for the desertomycin family involves the targeting of essential bacterial proteins, including the ribosomal protein S12 (RPSL), ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (ClpC1).[2][3] Molecular docking studies suggest that desertomycins bind to these proteins, likely disrupting protein synthesis and proteostasis, which are vital for bacterial survival.[2][3]
Quantitative Data for Desertomycin Analogues
While specific MIC (Minimum Inhibitory Concentration) or EC50 (Half-maximal Effective Concentration) values for Desertomycin B against M. tuberculosis are not yet published, data for other members of the desertomycin family provide a valuable reference for expected potency.
| Compound | M. tuberculosis Strain | Assay Type | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Desertomycin A | H37Ra | Broth microdilution | - | 25 | [2][3] |
| Desertomycin G | H37Rv & MDR strains | Agar (B569324) proportion | 16 | - | [4] |
| Desertomycin 44-1 | H37Ra | Broth microdilution | - | 25 | [2][3] |
| Desertomycin 44-2 | H37Ra | Broth microdilution | - | 50 | [2][3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol describes a colorimetric assay to determine the MIC of this compound against M. tuberculosis. The assay relies on the reduction of the blue indicator dye, resazurin (B115843) (Alamar Blue), to the pink and fluorescent resorufin (B1680543) by metabolically active mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv or H37Ra)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC or OADC
-
This compound (stock solution in DMSO)
-
Sterile 96-well, flat-bottom microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
Positive control antibiotic (e.g., Kanamycin or Rifampicin)
-
Parafilm or plate sealer
Procedure:
-
Preparation of M. tb Inoculum:
-
Grow M. tuberculosis in 7H9 broth until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).
-
Dilute the bacterial culture in 7H9 broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.
-
In the experimental wells, add 100 µL of 7H9 broth.
-
Prepare a serial two-fold dilution of this compound directly in the plate. Start by adding 100 µL of a 2X starting concentration of this compound to the first column of wells. Mix and transfer 100 µL to the next column, repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution column.
-
Include control wells:
-
Positive Control: Wells with a known anti-TB drug.
-
Negative Control (No Drug): Wells containing only 7H9 broth and the bacterial inoculum.
-
Sterility Control: Wells containing only 7H9 broth.
-
-
-
Inoculation:
-
Add 100 µL of the prepared M. tb inoculum to each experimental and control well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with parafilm or a plate sealer to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-seal the plate and incubate at 37°C for another 24-48 hours.
-
-
Reading the Results:
-
Visually inspect the plate or use a microplate reader to measure fluorescence or absorbance.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Intracellular Mycobacterium tuberculosis Growth Inhibition Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, providing a more physiologically relevant model.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or J774A.1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis strain expressing a reporter gene (e.g., luciferase or GFP) is recommended for easier quantification, but not essential.
-
This compound (stock solution in DMSO)
-
Sterile 96-well, clear-bottom black plates (for luminescence/fluorescence) or standard tissue culture plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Reagents for quantifying mycobacterial growth (e.g., luciferase assay substrate or plating on 7H10/7H11 agar)
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
If using THP-1 monocytes, add PMA (e.g., 25-100 ng/mL) and incubate for 24-48 hours to induce differentiation into adherent macrophages.
-
After differentiation, wash the cells with fresh medium to remove PMA.
-
-
Infection of Macrophages:
-
Prepare an inoculum of M. tuberculosis in cell culture medium.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 to 10.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells with fresh medium to remove extracellular bacteria. Amikacin (e.g., 200 µg/mL) can be used for a short period (2 hours) to kill remaining extracellular bacteria, followed by washing.
-
-
Treatment with this compound:
-
Add fresh cell culture medium containing serial dilutions of this compound to the infected cells.
-
Include appropriate controls: infected untreated cells (positive control for growth) and uninfected cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
-
Quantification of Intracellular Growth:
-
Lysis: Lyse the macrophages by adding lysis buffer to each well.
-
Quantification:
-
Reporter Strains: If using a luciferase-expressing strain, add the luciferase substrate and measure luminescence. If using a GFP-expressing strain, measure fluorescence.
-
Colony Forming Units (CFU) Counting: Serially dilute the cell lysates and plate on 7H10 or 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the colonies.
-
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the untreated control.
-
Determine the EC50 value, which is the concentration of this compound that inhibits intracellular mycobacterial growth by 50%.
-
Caption: Workflow for the intracellular M. tuberculosis growth inhibition assay.
Potential Signaling Pathways and Mechanism of Action
Based on studies of other desertomycins, the primary mechanism of action against M. tuberculosis is likely the inhibition of essential cellular processes through binding to key proteins.
Caption: Putative mechanism of action of this compound in M. tuberculosis.
Disclaimer
The protocols and data presented herein are for research purposes only. The quantitative data provided is for desertomycin analogues and not specifically for this compound. Researchers should independently validate these protocols and determine the specific activity of this compound in their experimental systems. All work with Mycobacterium tuberculosis must be conducted in an appropriate biosafety level facility (BSL-3).
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
Application of Desertomycin G in Breast Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Introduction
Desertomycin G, a polyketide macrolide antibiotic, has demonstrated notable cytotoxic activity against human breast cancer cell lines.[1][2][3][4] This document provides a comprehensive overview of its application in in vitro studies, focusing on the human breast adenocarcinoma cell line, MCF-7. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Of particular interest is the compound's selective action. While Desertomycin G affects the viability of tumor cell lines, it does not impact normal mammary fibroblasts, suggesting a promising therapeutic window.[1][2][3][4]
Quantitative Data Summary
The cytotoxic effects of Desertomycin G on the MCF-7 breast cancer cell line have been quantified, showing a significant reduction in cell viability and proliferation. The key quantitative data from the primary literature is summarized in the tables below.
| Cell Line | Treatment Duration | Concentration | Effect | Reference |
| MCF-7 | 3 days | 2.5 µM | ~50% decrease in cell viability | [1] |
| MCF-7 | 3 days | 5 µM | ~50% decrease in cell viability | [1] |
| Cell Line | IC50 Value | Reference |
| MCF-7 | 3.8 µM | [5] |
Experimental Protocols
The following is a detailed protocol for a cell proliferation assay to evaluate the cytotoxic effects of Desertomycin G on the MCF-7 breast cancer cell line, based on the methodology reported by Braña et al. (2019).
Cell Culture and Proliferation Assay (MCF-7)
Objective: To determine the effect of Desertomycin G on the proliferation of MCF-7 human breast adenocarcinoma cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Healthy mammary fibroblasts (as a control for selectivity)
-
Desertomycin G
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
CellTiter 96® Non-radioactive Cell Proliferation Assay kit (or equivalent MTS-based assay)
-
Automated microtiter plate reader
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells and healthy mammary fibroblasts in appropriate cell culture medium.
-
Trypsinize and resuspend the cells to a concentration suitable for seeding.
-
Seed 1 x 10³ cells per well in a 96-well plate.
-
Include six replicate wells for each condition and time point.
-
-
Treatment with Desertomycin G:
-
Prepare a stock solution of Desertomycin G in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Desertomycin G in cell culture medium to achieve the desired final concentrations (e.g., 2.5 µM and 5 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest Desertomycin G concentration).
-
Add the prepared Desertomycin G solutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for up to five consecutive days.
-
-
Cell Proliferation Measurement:
-
At each desired time point (e.g., daily for five days), perform the cell proliferation assay according to the manufacturer's instructions (e.g., CellTiter 96®).
-
This typically involves adding the assay reagent to each well and incubating for a specified period.
-
Measure the absorbance at the appropriate wavelength using an automated microtiter plate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for the replicate wells for each condition.
-
Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.
-
Plot the cell proliferation rates over the five consecutive days.
-
Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed differences. A p-value less than 0.005 is considered statistically significant.[1]
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Pro… [ouci.dntb.gov.ua]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Drugs | Free Full-Text | Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 5. researchgate.net [researchgate.net]
Desertomycin A: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Desertomycin A is a macrolide antibiotic produced by various species of Streptomyces. It exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria, as well as certain fungi. Recent studies have highlighted its potent activity against Mycobacterium tuberculosis, making it a compound of interest for further investigation in drug development. This document provides detailed guidelines for the proper storage, handling, and use of Desertomycin A in a laboratory setting.
Physicochemical Properties
Desertomycin A is a white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1] |
| Molecular Weight | 1192.5 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >95% | [1] |
| CAS Number | 121820-50-6 | [1] |
Proper Storage and Handling
Storage Conditions
Proper storage of Desertomycin A is crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration | Container |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-protected vial |
| In Solvent | -80°C | Up to 1 year | Tightly sealed, light-protected vial |
Note: Avoid repeated freeze-thaw cycles of solutions. Aliquoting into single-use volumes is highly recommended.
Solubility
Desertomycin A has limited solubility in water but is soluble in several organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Stability
Detailed quantitative stability data for Desertomycin A under various conditions such as a range of pH values, temperatures, and light exposure are not extensively documented in publicly available literature. However, as a macrolide antibiotic, it is prudent to protect it from strong acids, bases, and prolonged exposure to light to prevent degradation.
Safety Precautions
While the Safety Data Sheet (SDS) for Desertomycin A does not classify it as a hazardous substance, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling Desertomycin A.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of Desertomycin A in DMSO.
Materials:
-
Desertomycin A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptically weigh the desired amount of Desertomycin A powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, light-protected tubes.
-
Store the aliquots at -80°C.
Workflow for preparing Desertomycin A stock solution.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Desertomycin A against a bacterial strain using the broth microdilution method.
Materials:
-
Desertomycin A stock solution (10 mg/mL)
-
Bacterial culture in logarithmic growth phase
-
Müller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of Desertomycin A by diluting the stock solution in MHB.
-
Add 200 µL of the Desertomycin A working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for many common bacteria).
-
-
Reading Results:
-
The MIC is the lowest concentration of Desertomycin A at which there is no visible growth of bacteria.
-
Workflow for MIC determination of Desertomycin A.
In Vivo Administration (General Guidance)
A specific, validated protocol for the in vivo administration of Desertomycin A is not currently established in the literature. The following is a general guideline for formulation and administration in a murine model based on common practices for compounds with similar solubility profiles. This protocol must be optimized and validated by the researcher.
Formulation for Oral Gavage (Example):
A common vehicle for oral administration of hydrophobic compounds is a suspension. An example formulation could be:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline
Procedure:
-
Dissolve the required amount of Desertomycin A in DMSO.
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Add the saline solution gradually while vortexing to form a stable suspension.
-
Administer the formulation to the animal via oral gavage at the desired dosage. The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
Note: The stability of Desertomycin A in this formulation should be determined by the researcher. It is recommended to prepare the formulation fresh before each use.
Mechanism of Action
The precise mechanism of action and signaling pathways affected by Desertomycin A have not been extensively investigated. As a macrolide antibiotic, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Recent studies have suggested that in M. tuberculosis, it may bind to proteins such as RPSL, RPLC, and CLPC1.[2]
Hypothesized mechanism of action of Desertomycin A.
Summary of Quantitative Data
| Parameter | Organism | Value | Reference |
| EC₅₀ | Mycobacterium tuberculosis | 25 µg/mL | [2] |
Disclaimer: This document is intended for informational purposes only and is not a substitute for a thorough literature review and validation of protocols in your own laboratory. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
Application Notes and Protocols for Studying Desertomycin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the bioactivity of Desertomycin, a macrolide antibiotic with promising antimicrobial and anticancer properties. The following sections detail experimental protocols and data presentation for assessing its efficacy and elucidating its mechanism of action.
Quantitative Bioactivity Data of Desertomycin
The bioactivity of Desertomycin and its analogs has been quantified against various bacterial strains and cancer cell lines. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for antibacterial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin Analogs against Various Bacteria
| Desertomycin Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Desertomycin A | Mycobacterium tuberculosis | 25 (EC50) | [1][2] |
| Desertomycin G | Corynebacterium urealyticum | 0.5-1 | [3] |
| Staphylococcus aureus | 2-4 | [3] | |
| Streptococcus pneumoniae | 2 | [3] | |
| Streptococcus pyogenes | 4 | [3] | |
| Enterococcus faecium | 4 | [3] | |
| Enterococcus faecalis | 4 | [3] | |
| Clostridium perfringens | 4 | [3] | |
| Mycobacterium tuberculosis | 16 | [3][4][5] | |
| Bacteroides fragilis | 16 | [3] | |
| Haemophilus influenzae | 32 | [3] | |
| Neisseria meningitidis | 32 | [3] | |
| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 (EC50) | [1][2] |
| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 (EC50) | [1][2] |
Table 2: Cytotoxic Activity (IC50) of Desertomycin G against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MCF-7 | Breast Adenocarcinoma | 3.8 | 72 hours | [6] |
| DLD-1 | Colon Carcinoma | 8.7 | 72 hours | [6] |
| A549 | Lung Carcinoma | 6.3 | Not Specified | [6] |
Note: Desertomycin G did not show significant cytotoxicity against normal mammary fibroblasts at concentrations effective against cancer cell lines.[7][8]
Experimental Protocols
Detailed methodologies for key experiments to assess Desertomycin's bioactivity are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Desertomycin against clinically relevant bacteria, following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Desertomycin stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Desertomycin Dilutions:
-
Perform serial two-fold dilutions of the Desertomycin stock solution in CAMHB in the 96-well plate to achieve a range of final concentrations.
-
Include a growth control well (no Desertomycin) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the Desertomycin dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Desertomycin that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring absorbance.
-
Workflow for Antimicrobial Susceptibility Testing
Cytotoxicity Assay: CellTiter 96® AQueous One Solution Cell Proliferation (MTS) Assay
This colorimetric assay measures the number of viable cells in culture to determine the cytotoxic effects of Desertomycin on cancer cell lines.
Materials:
-
Desertomycin stock solution
-
Human cancer cell lines (e.g., MCF-7, DLD-1, A549)
-
Complete cell culture medium
-
CellTiter 96® AQueous One Solution Reagent (Promega)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Desertomycin in complete culture medium and add them to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used for the Desertomycin stock).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.
-
-
MTS Reagent Addition:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
-
Incubation with MTS:
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of Desertomycin that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Workflow for Cytotoxicity Assay
Proposed Signaling Pathway for Desertomycin-Induced Apoptosis
Based on the known effects of Desertomycin on cell membranes and the general mechanisms of macrolide-induced apoptosis, a plausible signaling pathway for its anticancer activity is proposed below. This pathway involves initial membrane damage, leading to ion dysregulation, mitochondrial dysfunction, and subsequent activation of the intrinsic apoptotic cascade.
Proposed Signaling Pathway for Desertomycin-Induced Apoptosis
References
- 1. A primary role for K+ and Na+ efflux in the activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium efflux during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. longdom.org [longdom.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Regulation and critical role of potassium homeostasis in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic-induced apoptosis in human activated peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Employing Mass Spectrometry for Desertomycin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desertomycins are a family of macrolide antibiotics produced by various species of Streptomyces. These complex natural products exhibit a range of biological activities, including antibacterial and antifungal properties. Notably, some desertomycins have demonstrated potent activity against Mycobacterium tuberculosis, making them promising candidates for further drug development. Accurate and sensitive analytical methods are crucial for the discovery, characterization, and quantification of desertomycins in various matrices. This application note provides detailed protocols for the analysis of desertomycins using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of these compounds.
Quantitative Data Summary
Mass spectrometry is a primary tool for the identification and quantification of desertomycins. The table below summarizes the known precursor ion mass-to-charge ratios (m/z) for several desertomycin (B81353) analogues. For quantitative analysis using Multiple Reaction Monitoring (MRM), specific product ions and optimized collision energies must be determined experimentally.
| Compound | Molecular Formula | Precursor Ion | Precursor m/z | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Retention Time (min) | Limit of Detection (LOD) |
| Desertomycin A | C₆₁H₁₀₉NO₂₁ | [M+H]⁺ | 1192.76 | To be determined | To be determined | To be determined | ~13.0 - 14.3[1] | To be determined |
| Desertomycin B | C₆₁H₁₁₁N₃O₂₁ | [M+H]⁺ | 1234.7 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Desertomycin G | C₆₂H₁₀₉NO₂₁ | [M+H]⁺ | 1204.76 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Desertomycin H | C₆₃H₁₁₁NO₂₂ | [M+Na]⁺ | 1256.75 | To be determined | To be determined | To be determined | To be determined | To be determined |
| Desertomycin 44-1 | Not Reported | Not Reported | Not Reported | To be determined | To be determined | To be determined | Not Reported | To be determined |
| Desertomycin 44-2 | Not Reported | Not Reported | Not Reported | To be determined | To be determined | To be determined | Not Reported | To be determined |
Note: Product ions and collision energies are compound-specific and must be optimized during method development by performing product ion scans on a standard of the target desertomycin.
Experimental Protocols
Sample Preparation: Extraction of Desertomycins from Streptomyces Culture
This protocol describes the extraction of desertomycins from a Streptomyces fermentation broth for LC-MS/MS analysis.
Materials:
-
Streptomyces culture broth
-
Methanol (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Harvesting: Centrifuge 10 mL of the Streptomyces culture broth at 4,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extraction of Supernatant:
-
Decant the supernatant into a clean 50 mL centrifuge tube.
-
Add an equal volume of ethyl acetate (10 mL) to the supernatant.
-
Vortex vigorously for 2 minutes to partition the metabolites into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate and combine the organic extracts.
-
-
Extraction of Mycelium:
-
To the mycelial pellet, add 10 mL of methanol.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes to lyse the cells and facilitate extraction.[2]
-
Centrifuge at 4,000 x g for 15 minutes to pellet the cell debris.
-
Carefully transfer the methanolic extract to a new tube.
-
-
Drying and Reconstitution:
-
Combine the ethyl acetate and methanolic extracts.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 1 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[2]
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method for Desertomycin Analysis
This protocol provides a general method for the analysis of desertomycins using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 98 15.0 98 15.1 5 | 20.0 | 5 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.4 kV.[3]
-
Source Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Method Development: To establish MRM transitions for a specific desertomycin, infuse a standard solution into the mass spectrometer and perform a product ion scan of the precursor ion (from the table above). Select the two most abundant and stable product ions for quantification and qualification.
-
Analysis: Use the experimentally determined MRM transitions for each target desertomycin.
-
Visualizations
Experimental Workflow
Caption: Workflow for Desertomycin analysis.
Mechanism of Action of Desertomycins against M. tuberculosis
Caption: Desertomycin's mechanism of action.
References
Application Notes & Protocols for the Structural Analysis of Desertomycin using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desertomycins are a family of macrolide antibiotics known for their broad-spectrum antimicrobial and potential antitumor activities.[1][2] Elucidating the complex structure of these natural products is crucial for understanding their mechanism of action, optimizing their biological activity through medicinal chemistry efforts, and enabling their synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of Desertomycin and its analogues in solution.[3][4] This document provides detailed application notes and standardized protocols for the structural analysis of Desertomycin using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Application Notes
The structural elucidation of a novel Desertomycin analogue, like any complex natural product, is a systematic process. It begins with the determination of the molecular formula, typically by high-resolution mass spectrometry (HRMS), followed by a comprehensive analysis of various NMR spectra to piece together the molecular puzzle.[1][5]
1. Establishing the Carbon Skeleton and Proton Environments (1D NMR)
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule. For Desertomycins, this spectrum reveals distinct regions corresponding to olefinic protons, oxymethines, aliphatic methines and methylenes, and methyl groups.[5][6] The integration of the signals gives the relative number of protons in each environment.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). In Desertomycins, this helps identify carbons of the polyketide backbone, the sugar moiety, and any other functional groups.[5][6]
2. Assembling the Molecular Fragments (2D NMR)
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for establishing proton-proton (¹H-¹H) coupling networks. By identifying cross-peaks between coupled protons, it is possible to trace out the spin systems within the molecule, such as the long polyketide chains present in Desertomycins.[6][7] For example, correlations observed in the COSY spectrum of Desertomycin G allowed for the establishment of sequences from C-3 to C-19 and from C-21 to C-46.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the ¹³C chemical shifts based on the more easily assigned ¹H spectrum.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the fragments identified by COSY. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). These long-range correlations are used to link different spin systems across quaternary carbons, ester linkages, and glycosidic bonds.[6][7] For instance, in Desertomycin G, HMBC correlations from the anomeric proton H-1' to C-22 and from H-22 to C-1' confirmed the attachment point of the sugar moiety to the macrolactone ring.[6]
-
HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This technique is particularly useful for identifying all protons within a spin system that are coupled to a specific carbon-proton pair. It provides both direct one-bond C-H correlation and multi-bond H-H correlation information within a spin system, which is a valuable tool for structural elucidation and chemical fingerprinting of complex molecules like Desertomycins.[8]
3. Determining the Relative Stereochemistry (NOESY/ROESY)
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity.[9][10] The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry of the stereogenic centers along the macrolide ring and the sugar moiety.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the size range of Desertomycins, which may have a correlation time close to the point where the NOE is zero, ROESY can be a more effective alternative to NOESY for observing through-space correlations.
The combination of these NMR techniques allows for the unambiguous determination of the planar structure and the relative stereochemistry of Desertomycin analogues.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for Desertomycin G and Desertomycin H, as reported in the literature. This structured presentation allows for easy comparison and serves as a reference for the characterization of new analogues.
Table 1: ¹H and ¹³C NMR Data for Desertomycin G in CD₃OD [6]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 168.0 | |
| 2 | 35.8 | 2.51, m |
| 3 | 70.1 | 4.01, m |
| 4 | 131.2 | 5.68, dd, 15.5, 6.5 |
| 5 | 130.1 | 5.51, dd, 15.5, 7.0 |
| 6 | 38.9 | 2.29, m |
| 7 | 69.8 | 3.65, m |
| ... | ... | ... |
| 46 | 40.8 | 2.93, m |
| 1' | 102.5 | 4.85, d, 8.0 |
| ... | ... | ... |
(Note: The table is abridged for brevity. The full dataset can be found in the cited reference.)
Table 2: ¹H and ¹³C NMR Data for Desertomycin H in CD₃OD [11]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 169.1 | |
| 2 | 35.5 | 2.45, m |
| 3 | 70.5 | 3.98, m |
| 4 | 131.5 | 5.65, dd, 15.4, 6.8 |
| 5 | 130.4 | 5.48, dd, 15.4, 7.2 |
| 6 | 39.2 | 2.25, m |
| 7 | 70.1 | 3.61, m |
| ... | ... | ... |
| 46 | 40.2 | 3.15, m |
| 46-NHCOCH₃ | 173.2 | |
| 46-NHCOCH₃ | 22.6 | 1.92, s |
| 1' | 102.8 | 4.83, d, 7.9 |
| ... | ... | ... |
(Note: The table is abridged for brevity. The full dataset can be found in the cited reference.)
Experimental Protocols
The following are generalized protocols for the key NMR experiments used in the structural analysis of Desertomycin. Instrument-specific parameters should be optimized for the available spectrometer and the specific sample.
1. Sample Preparation
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for macrolides.[5][11] The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH₂).
-
Concentration: Dissolve 5-10 mg of the purified Desertomycin analogue in 0.5-0.6 mL of the deuterated solvent. For ¹³C NMR and some 2D experiments, a higher concentration (15-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[12]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. 1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal (CD₃OD: δH 3.31 ppm).
-
-
¹³C NMR:
-
Spectrometer: 125 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C has low natural abundance.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CD₃OD: δC 49.0 ppm).
-
3. 2D NMR Spectroscopy
-
gCOSY (gradient-selected COSY):
-
Pulse Sequence: cosygpmfqf.
-
Parameters:
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Set spectral widths in both dimensions to be the same as the ¹H spectrum.
-
Number of Scans per Increment: 4-8.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a complex Fourier transform.
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Sequence: hsqcedetgpsisp2.2.
-
Parameters:
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Number of Scans per Increment: 8-16.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Sequence: hmbcgplpndqf.
-
Parameters:
-
Set the long-range coupling constant to an optimized value, typically between 6-10 Hz.
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Number of Scans per Increment: 16-64.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
-
NOESY:
-
Pulse Sequence: noesygpph.
-
Parameters:
-
Set the mixing time (d8) to a range of values (e.g., 300-800 ms) to find the optimal value for the molecule's size and tumbling rate.
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Number of Scans per Increment: 8-16.
-
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.
-
Visualizations
Caption: Workflow for the structural elucidation of Desertomycin.
Caption: Logical relationships of NMR experiments in structural analysis.
References
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Desertomycin B Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on improving the yield of Desertomycin B in Streptomyces fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Q1: Low or no production of this compound is observed, although the Streptomyces strain shows good growth. What are the potential causes and solutions?
A1: This is a common issue in secondary metabolite production. Several factors related to fermentation conditions and strain stability could be the cause.
Initial Troubleshooting Steps:
-
Verify Culture Purity: Contamination with other bacteria or bacteriophages can severely impact antibiotic production. Streak the culture on an appropriate agar (B569324) medium to check for uniform colony morphology. Microscopic examination can also help identify contaminants. Phage contamination may be indicated by cell lysis and a sudden decrease in culture viscosity.
-
Confirm Strain Integrity: Streptomyces species are known for genetic instability. It is advisable to use a freshly prepared stock from a lyophilized or cryopreserved culture. Serial subculturing should be avoided.
-
Optimize Fermentation Medium: The composition of the culture medium is critical for triggering secondary metabolism. Ensure that the carbon-to-nitrogen ratio is optimized, as an excess of readily metabolizable carbon sources like glucose can repress antibiotic production.[1]
Q2: The this compound yield is inconsistent between fermentation batches. How can I improve reproducibility?
A2: Inconsistent yields often point to variability in experimental conditions. Strict control over all fermentation parameters is crucial for reproducibility.
Key Parameters to Standardize:
-
Inoculum Preparation: Standardize the age and size of the inoculum. An inconsistent inoculum can lead to significant variations in the fermentation timeline and final yield.[2][3]
-
Raw Material Quality: Use high-quality, consistent sources for all media components. Variations in the composition of complex media components like yeast extract or peptone can affect productivity.
-
Sterilization Procedures: Ensure consistent and adequate sterilization of all media and equipment. Incomplete sterilization can lead to contamination, while over-sterilization can degrade essential media components.
-
Environmental Control: Precisely control and monitor pH, temperature, agitation, and aeration rates throughout the fermentation process.
Frequently Asked Questions (FAQs)
Medium Optimization
Q3: What are the recommended carbon and nitrogen sources for optimal this compound production?
A3: The optimal carbon and nitrogen sources can be strain-specific. However, for macrolide production in Streptomyces, a combination of a rapidly metabolizable sugar for initial growth and a more complex carbohydrate for the production phase is often beneficial.
-
Carbon Sources: Glucose is a common carbon source that supports good initial growth, but high concentrations can inhibit secondary metabolite production.[1] Starch, maltose, or glycerol (B35011) can be effective for the production phase.
-
Nitrogen Sources: A combination of organic and inorganic nitrogen sources often yields the best results. Soybean meal, peptone, and yeast extract are excellent organic sources, while ammonium (B1175870) sulfate (B86663) can serve as a readily available inorganic source.[4][5][6][7] The optimal concentration needs to be determined empirically for your specific strain.
Q4: How critical is the C:N ratio for this compound fermentation?
A4: The carbon-to-nitrogen (C:N) ratio is a critical factor influencing the switch from primary to secondary metabolism in Streptomyces. A high C:N ratio often favors the production of polyketide antibiotics. It is recommended to experimentally determine the optimal C:N ratio for your Streptomyces strain.
Fermentation Parameters
Q5: What is the optimal pH range for this compound production?
A5: The optimal pH for Streptomyces fermentation and antibiotic production is typically in the neutral to slightly alkaline range, generally between 6.5 and 7.5.[2][3] It is crucial to monitor and control the pH throughout the fermentation, as microbial metabolism can cause significant pH shifts. A pH outside the optimal range can negatively impact enzyme activity and, consequently, this compound yield.[8]
Q6: What is the ideal temperature for this compound fermentation?
A6: Most Streptomyces species used for antibiotic production are mesophilic, with optimal growth and production temperatures ranging from 28°C to 32°C.[9][10][11] Temperature can significantly influence enzyme kinetics and gene expression, so maintaining a constant and optimal temperature is essential for maximizing yield.[11]
Q7: How do agitation and aeration rates affect this compound production?
A7: Streptomyces are aerobic bacteria, and adequate oxygen supply is crucial for both growth and antibiotic synthesis.
-
Agitation: Agitation ensures homogenous mixing of nutrients and prevents cell sedimentation. However, excessive shear stress from high agitation rates can damage the mycelia.
-
Aeration: A sufficient dissolved oxygen (DO) level is critical. The optimal DO level should be determined experimentally, but it is generally maintained above 20% saturation.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize the typical ranges for key fermentation parameters that can be optimized to improve this compound yield. The values are based on general knowledge of Streptomyces fermentation for macrolide production and should be used as a starting point for optimization experiments.
Table 1: Effect of Media Components on Macrolide Production
| Media Component | Typical Range | Potential Impact on this compound Yield |
| Carbon Source | ||
| Glucose | 10-40 g/L | High concentrations can cause catabolite repression.[1] |
| Starch/Maltose | 20-50 g/L | Slower release of glucose can sustain production. |
| Glycerol | 10-30 g/L | Alternative carbon source, may enhance production. |
| Nitrogen Source | ||
| Soybean Meal | 10-30 g/L | Complex nitrogen source, often promotes high yields.[4] |
| Yeast Extract | 2-10 g/L | Provides growth factors and nitrogen. |
| Peptone | 5-15 g/L | Good source of amino acids and peptides. |
| Ammonium Sulfate | 1-5 g/L | Readily available nitrogen, but high levels can be inhibitory.[7] |
| Phosphate Source | ||
| K₂HPO₄/KH₂PO₄ | 0.5-2.0 g/L | Essential for energy metabolism and as a buffering agent. |
| Trace Elements | ||
| MgSO₄·7H₂O | 0.5-1.0 g/L | Cofactor for many enzymes. |
| FeSO₄·7H₂O | 10-50 mg/L | Important for cellular respiration. |
| ZnSO₄·7H₂O | 10-50 mg/L | Cofactor for various enzymes. |
Table 2: Influence of Physical Parameters on Fermentation
| Parameter | Typical Optimal Range | Rationale and Potential Impact on Yield |
| pH | 6.5 - 7.5 | Affects enzyme activity and nutrient uptake.[3][8] |
| Temperature | 28°C - 32°C | Influences growth rate and enzyme kinetics.[9][10][11] |
| Agitation | 150 - 250 rpm | Ensures mixing and oxygen transfer; high shear can damage mycelia. |
| Aeration (DO) | > 20% saturation | Essential for aerobic respiration and antibiotic biosynthesis. |
| Inoculum Size | 5% - 10% (v/v) | Affects the length of the lag phase and overall fermentation time.[2] |
| Fermentation Time | 7 - 14 days | Production of secondary metabolites typically occurs in the stationary phase. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Key Medium Component (e.g., Carbon Source)
-
Prepare a series of fermentation flasks with the basal medium, varying only the concentration of the chosen carbon source (e.g., glucose at 10, 20, 30, 40, and 50 g/L).
-
Inoculate each flask with a standardized inoculum of the Streptomyces strain.
-
Incubate the flasks under controlled conditions of temperature and agitation.
-
Withdraw samples at regular intervals (e.g., every 24 hours) for 10-14 days.
-
Analyze the samples for biomass (dry cell weight) and this compound concentration using a validated analytical method (e.g., HPLC).
-
Plot the this compound yield against the concentration of the carbon source to determine the optimal concentration.
-
Repeat this process for other key media components (nitrogen source, phosphate, etc.).
Protocol 2: pH Profile Monitoring and Control
-
Calibrate a pH probe and sterilize it according to the manufacturer's instructions.
-
Aseptically insert the pH probe into the fermentation vessel before inoculation.
-
Monitor the pH of the culture broth continuously or at regular intervals (e.g., every 12 hours).
-
If the pH deviates from the desired setpoint (e.g., 7.0), add a sterile solution of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to bring it back to the optimal range.
-
Record the pH values and the amount of acid/base added throughout the fermentation.
-
Compare the this compound yield from the pH-controlled fermentation with a batch where the pH was not controlled.
Visualizations
Caption: Generalized regulatory pathway for this compound biosynthesis.
References
- 1. Carbon source regulation of antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of nitrogen source on biosynthesis of rapamycin by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atlas-scientific.com [atlas-scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of fermentation temperature on validamycin A production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Desertomycin B Stability in Aqueous Solutions
Disclaimer: Specific stability data for Desertomycin B in aqueous solutions is limited in publicly available literature. The following guidance is based on the well-documented behavior of other macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin (B1669154), and general principles of drug stability. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Like many macrolide antibiotics, this compound is likely susceptible to degradation in aqueous solutions. The primary factor is often pH-dependent hydrolysis. Macrolides are known to be unstable under acidic conditions, which can lead to the breakdown of the macrolactone ring and loss of biological activity.[1][2][3][4] Other contributing factors can include temperature, exposure to light, and the presence of oxidative agents.[5]
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
A2: While specific data for this compound is unavailable, other macrolides, like azithromycin, exhibit maximum stability in a slightly acidic to neutral pH range, approximately pH 6.0-7.0.[6] For instance, clarithromycin is more stable than erythromycin in acidic solutions but still degrades.[3][4][7] It is strongly recommended to prepare this compound solutions in a buffered system and to empirically determine the optimal pH for your specific application and storage duration.
Q3: Can I store stock solutions of this compound in water? For how long and at what temperature?
A3: For long-term storage, it is advisable to prepare high-concentration stock solutions in an appropriate organic solvent, such as DMSO or ethanol, and store them at -20°C or -80°C. Aqueous working solutions should be prepared fresh from the stock solution before each experiment. If aqueous solutions must be stored, it should be for the shortest possible time, at 2-8°C, and protected from light.
Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?
A4: Yes, several strategies used for other macrolides could potentially enhance the stability of this compound. These include:
-
Buffering: Using buffers to maintain a stable pH in the optimal range.[8][9]
-
Lyophilization: Freeze-drying the compound to be reconstituted immediately before use.[9]
-
Encapsulation: Techniques like microencapsulation or complexation with cyclodextrins can create a protective barrier around the molecule.[8][9]
-
Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants like ascorbic acid could be beneficial.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the culture medium. | 1. Prepare fresh this compound working solutions for each experiment. 2. Check the pH of your culture medium after adding all components. 3. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Precipitation of this compound in aqueous buffer. | Poor solubility at the working concentration or pH. | 1. Confirm the solubility of this compound in your chosen buffer system. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment. 3. Adjust the pH of the buffer, as solubility can be pH-dependent.[3] |
| Inconsistent results between experiments. | Inconsistent preparation and storage of this compound solutions. | 1. Standardize the protocol for preparing and storing this compound solutions. 2. Always use freshly prepared aqueous solutions. 3. Ensure accurate and consistent pH of the final solution. |
| Appearance of unknown peaks in HPLC analysis over time. | Degradation of this compound into byproducts. | 1. This is indicative of instability. Analyze the degradation products to understand the degradation pathway. 2. Optimize storage conditions (pH, temperature, light protection) to minimize degradation. 3. If possible, use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
Quantitative Data on Macrolide Stability (Analogous Compounds)
Table 1: Factors Affecting the Stability of Macrolide Antibiotics in Aqueous Solutions.
| Factor | Effect on Stability | Recommendations |
| pH | Highly influential. Acidic conditions generally accelerate degradation (hydrolysis of the lactone ring).[1][3][4] | Maintain pH in the neutral to slightly acidic range (e.g., pH 6-7). Use appropriate buffer systems. |
| Temperature | Higher temperatures increase the rate of degradation. | Store aqueous solutions at 2-8°C for short-term use. For long-term storage, use frozen organic stock solutions. |
| Light | Some macrolides are sensitive to photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Oxidation | Can be a degradation pathway for some compounds. | If oxidation is suspected, consider degassing solutions or adding antioxidants. |
| Enzymes | In biological matrices, enzymes can degrade the antibiotic. | Use appropriate sample preparation techniques to inactivate enzymes if working with biological samples. |
Table 2: Hypothetical pH-Dependent Degradation of a Macrolide Antibiotic at 37°C (Based on data for Erythromycin and Clarithromycin).
This table is for illustrative purposes only and is based on the known acid instability of other macrolides. Actual degradation rates for this compound must be determined experimentally.
| pH | Half-life (t½) | Relative Stability |
| 1.5 | < 1 minute | Very Unstable |
| 3.0 | ~ 10 minutes | Unstable |
| 5.0 | ~ 5 hours | Moderately Stable |
| 6.5 | > 24 hours | Stable |
| 8.0 | ~ 12 hours | Moderately Stable |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
Objective: To determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate (B84403) buffer solutions (e.g., 0.1 M) at various pH values (e.g., 4.0, 5.5, 7.0, 8.5)
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable detector (e.g., UV or MS) and a C18 column[10][11]
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO or methanol).
-
Preparation of Test Solutions: Dilute the stock solution with the different phosphate buffer solutions to a final concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the test solutions into amber vials and place them in the incubators at the different temperatures.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Quenching (if necessary): Immediately stop the degradation by diluting the sample in the mobile phase and/or freezing at -20°C or below until analysis.
-
HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method to quantify the remaining concentration of this compound.[12][13]
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical acid-catalyzed degradation of a macrolide.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and Stability of a 1% Clarithromycin-Based Topical Skin Cream: A New Option to Treat Buruli Ulcers? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. researchgate.net [researchgate.net]
- 11. search.informit.org [search.informit.org]
- 12. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry | MDPI [mdpi.com]
- 13. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Technical Support Center: Optimizing Desertomycin B Concentration for Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desertomycin (B81353) B in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is Desertomycin B and what is its general antifungal activity?
This compound is a macrolide antibiotic with broad-spectrum activity against various fungi and bacteria.[1][2] It is part of the desertomycin family of natural products, which are of pharmacological interest due to their diverse biological activities.[2][3]
Q2: What is the mechanism of action of this compound against fungal cells?
This compound primarily acts on the fungal plasma membrane, causing significant potassium leakage, which indicates membrane damage.[4] At higher concentrations (100 µg/mL or more), it has also been shown to inhibit protein synthesis.[4] Unlike some other antifungals, it appears to have a fungicidal, rather than fungistatic, action.[4]
Q3: What are the typical starting concentrations for this compound in antifungal assays?
Based on reported data, a good starting point for determining the inhibitory concentration of this compound is around 50 µg/mL for filamentous fungi and 100 µg/mL or higher for yeasts.[4] However, optimal concentrations will be species- and strain-dependent, necessitating empirical determination.
Q4: What are the solubility and stability properties of this compound?
Desertomycin A, a related compound, is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[1] It is recommended to store stock solutions at -20°C.[1] It is crucial to ensure complete solubilization of this compound in a suitable solvent before diluting it in the assay medium to avoid precipitation and inaccurate results.
Troubleshooting Guide
Issue 1: No antifungal activity observed at expected concentrations.
-
Possible Cause 1: Incorrect Concentration Range.
-
Solution: The reported effective concentrations are a starting point. Perform a dose-response experiment with a broader range of this compound concentrations. A two-fold serial dilution is recommended.[5]
-
-
Possible Cause 2: Inappropriate Solvent or Poor Solubility.
-
Solution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing dilutions in your culture medium.[1] Observe for any precipitation. The final solvent concentration in the assay should be kept low (typically ≤1%) and a solvent control must be included.
-
-
Possible Cause 3: Fungal Strain Resistance.
-
Solution: The specific fungal strain you are testing may be resistant to this compound. Include a known susceptible control strain in your experiments to validate the activity of your compound stock.
-
-
Possible Cause 4: Suboptimal Assay Conditions.
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation.
-
Possible Cause 2: Uneven Drug Distribution.
-
Solution: Ensure thorough mixing when preparing serial dilutions of this compound in the microtiter plates or when applying it to agar (B569324) surfaces.
-
-
Possible Cause 3: Edge Effects in Microtiter Plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outermost wells of a 96-well plate for experimental samples. Fill these wells with sterile medium or water.
-
Issue 3: Difficulty in determining the Minimum Inhibitory Concentration (MIC) due to trailing growth.
-
Possible Cause: "Trailing Effect".
-
Solution: The trailing effect, characterized by reduced but persistent growth over a range of concentrations, can make visual MIC determination difficult.[10] It is recommended to read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., ≥80% inhibition) compared to the growth control.[4] Spectrophotometric reading at a specific wavelength can provide a more quantitative and objective measure of growth inhibition.
-
Data Presentation
Table 1: Reported Inhibitory Concentrations of Desertomycin
| Fungal Type | Metric | Concentration | Reference |
| Filamentous Fungi | IMC (80% inhibition) | 50 µg/mL | [4] |
| Yeasts | IMC (80% inhibition) | ≥ 100 µg/mL | [4] |
| Mycobacterium tuberculosis | EC50 (Desertomycin A) | 25 µg/mL | [11][12] |
| Mycobacterium tuberculosis | EC50 (Desertomycin 44-2) | 50 µg/mL | [11][12] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration.[5]
-
Prepare a cell suspension in sterile saline or PBS.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.[13]
-
Further dilute the suspension in the assay medium (e.g., RPMI-1640) to the final desired inoculum density (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[5]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and the drug concentrations to the desired final values.
-
Incubate the plates at an appropriate temperature (e.g., 30°C or 35°C) for 24-72 hours, depending on the growth rate of the fungus.[5][6]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density (OD) with a microplate reader.
-
Disk Diffusion Assay
This method is useful for screening the antifungal activity of this compound.[13][14]
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue, or another suitable agar medium.[13]
-
Pour the agar into petri dishes to a uniform depth.
-
-
Inoculum Preparation and Plating:
-
Prepare a fungal suspension as described for the broth microdilution assay, adjusted to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[15]
-
Allow the plate to dry for 10-15 minutes.[15]
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of this compound.
-
Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact.[14]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at the optimal temperature for 24-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters.[13] The size of the zone is proportional to the susceptibility of the fungus to this compound.
-
Visualizations
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. connectsci.au [connectsci.au]
- 11. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. academic.oup.com [academic.oup.com]
troubleshooting poor results in Desertomycin cell culture experiments
For researchers and drug development professionals utilizing Desertomycin in cell culture experiments, achieving consistent and reliable results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this potent macrolide antibiotic.
Troubleshooting Poor Results
Encountering variability or unexpected outcomes in cell culture experiments with Desertomycin can be a significant hurdle. Below are common issues and systematic approaches to troubleshoot them.
FAQs: Inconsistent IC50 Values
Q1: We are observing significant variability in our IC50 values for Desertomycin across experiments. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting inconsistent IC50 values.
-
Desertomycin Stock and Working Solutions: Desertomycin A, in powder form, should be stored at -20°C for up to three years. Once dissolved, the stock solution is stable for up to one year at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always prepare fresh working dilutions for each experiment from a thawed aliquot. Degradation of the compound can lead to a decrease in potency and thus higher, more variable IC50 values.
-
Cell Health and Consistency: Ensure you are using cells within a consistent and low passage number range. Genetic drift can occur at high passages, altering cellular responses to drugs. Seeding density should be meticulously controlled, as variations can affect the final cell number and, consequently, the IC50 value.[2] Regularly screen your cell lines for mycoplasma contamination, which can significantly impact cellular metabolism and drug sensitivity.
-
Assay Protocol Standardization: The duration of drug exposure is a critical parameter that can influence the IC50 value.[3][4] Ensure that incubation times are consistent across all experiments. The method and timing of reagent addition, particularly for viability assays like MTT, must be uniform.
FAQs: Unexpected Cytotoxicity or Lack of Effect
Q2: Our cells are showing higher-than-expected cytotoxicity even at low concentrations of Desertomycin. What could be the reason?
A2: Unusually high cytotoxicity can be alarming. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. It is advisable to run a vehicle control (medium with solvent only) to assess this.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Desertomycin. Confirm the reported IC50 values for your cell line from literature or previous experiments.
-
Compound Purity: Verify the purity of your Desertomycin sample. Impurities could contribute to unexpected toxicity.
Q3: We are not observing the expected cytotoxic effect of Desertomycin on our cancer cell lines. What should we check?
A3: A lack of expected activity can be due to several factors:
-
Compound Inactivation: Desertomycin, like other macrolides, can be susceptible to degradation in certain culture media or under specific pH and temperature conditions.[5] Ensure your media is fresh and properly buffered.
-
Cell Resistance: The cancer cell line you are using may have intrinsic or acquired resistance mechanisms to macrolide antibiotics.
-
Experimental Error: Double-check the concentration calculations of your stock and working solutions. An error in dilution can lead to treating cells with a much lower concentration than intended.
Data Presentation: Cytotoxic Activity of Desertomycins
The following tables summarize the reported cytotoxic activities of Desertomycin A and G against various human cancer cell lines.
Table 1: IC50 Values of Desertomycin G
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >5 |
| DLD-1 | Colon Carcinoma | ~2.5-5 |
| MCF-7 | Breast Adenocarcinoma | ~2.5-5 |
Data sourced from studies on the cytotoxic effects of Desertomycin G.[6][7][8][9][10]
Table 2: EC50 Values of Desertomycin A and Analogs against Mycobacterium tuberculosis
| Compound | EC50 (µg/mL) |
| Desertomycin A | 25 |
| Desertomycin 44-1 | 25 |
| Desertomycin 44-2 | 50 |
Data represents the effective concentration to inhibit 50% of bacterial growth.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common assays used in Desertomycin research.
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of Desertomycin.
Workflow:
Caption: MTT assay workflow for Desertomycin.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Desertomycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Desertomycin-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Desertomycin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis induced by Desertomycin using flow cytometry.
Workflow:
Caption: Apoptosis assay workflow.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with Desertomycin at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[13] Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for investigating the effect of Desertomycin on protein expression and phosphorylation in signaling pathways.
Methodology:
-
Cell Lysis: After treating cells with Desertomycin, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14][15][16]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[14][15][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
While the precise signaling pathways affected by Desertomycin in cancer cells are not yet fully elucidated, its classification as a macrolide and its cytotoxic effects suggest potential interactions with key cellular pathways that regulate cell survival, proliferation, and apoptosis.
Potential Apoptosis Induction Pathway
Desertomycin's cytotoxic effects likely involve the induction of apoptosis. A generalized apoptosis signaling cascade that could be investigated is depicted below.
Caption: Generalized intrinsic apoptosis pathway.
Researchers can investigate the involvement of this pathway by examining the expression and activation of key apoptotic proteins such as caspases and members of the Bcl-2 family via western blotting.
Potential Interaction with Pro-Survival Signaling
Many anti-cancer agents exert their effects by inhibiting pro-survival signaling pathways. The PI3K/Akt and MAPK/ERK pathways are central regulators of cell survival and proliferation and are common targets for cancer therapeutics.
References
- 1. Desertomycin A | TargetMol [targetmol.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Molecular Docking of Desertomycin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing molecular docking studies with Desertomycin B. The information is tailored for scientists and drug development professionals working to refine their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the known protein targets for this compound and its analogs?
Recent studies on Desertomycin analogs, such as Desertomycin A, have identified several potential protein targets in Mycobacterium tuberculosis. Molecular docking analyses have shown that these compounds can bind to RPSL (Ribosomal Protein S12), RPLC (Ribosomal Protein L3), and CLPC1 (Caseinolytic Protease C1).[1][2][3] These proteins are involved in crucial cellular processes, including protein synthesis and degradation, making them promising targets for anti-mycobacterial drug development.
Q2: Which software is recommended for docking this compound?
While various molecular docking software suites are available, the Molecular Operating Environment (MOE) has been successfully used for docking studies of Desertomycin analogs.[3] Other commonly used and effective software includes AutoDock Vina, GOLD, FlexX, and FRED.[4] The choice of software will depend on user familiarity, available computational resources, and the specific requirements of the research project.
Q3: How should I prepare the this compound ligand structure for docking?
Proper ligand preparation is critical for accurate docking results. The 3D structure of this compound should be obtained, either from experimental data or generated using computational tools. Key preparation steps include:
-
Generating a 3D conformation of the molecule.
-
Assigning correct atom types and partial charges.
-
Minimizing the energy of the structure to obtain a stable conformation.
-
For software like AutoDock, the ligand file needs to be converted to the PDBQT format, which includes atom types and charge information.[5]
Q4: What are the general steps for preparing the receptor (protein) structure?
Receptor preparation is a multi-step process to ensure the protein structure is ready for docking. The general workflow includes:
-
Downloading the protein structure from a database like the Protein Data Bank (PDB).
-
Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[3]
-
Adding hydrogen atoms, as they are often not resolved in crystal structures.[3]
-
Assigning partial charges to the protein atoms.
-
Repairing any missing residues or atoms in the protein structure.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during the molecular docking of this compound.
| Problem | Possible Cause | Recommended Solution |
| Docking Failure or Error Message | Incorrect file formats for ligand or receptor. | Ensure ligand and receptor files are in the format required by the docking software (e.g., PDBQT for AutoDock Vina).[5] |
| Missing parameters or incorrectly defined paths for the software executable. | Verify that all necessary software paths and parameters are correctly specified in the configuration file or command line.[6] | |
| Issues with the macromolecule structure, such as missing residues.[6] | Use protein preparation tools to check for and repair any structural issues in the receptor PDB file. | |
| Ligand Docks Outside the Binding Pocket | The defined search space (grid box) is too large or incorrectly positioned. | Adjust the grid box dimensions and center to encompass the entire binding site without being excessively large. |
| Insufficient exhaustiveness of the search algorithm. | Increase the exhaustiveness parameter in the docking software (e.g., in AutoDock Vina) to allow for a more thorough search of the conformational space.[5] | |
| Poor Docking Score or Unfavorable Binding Pose | Suboptimal ligand conformation. | Perform ligand energy minimization before docking to ensure a low-energy starting conformation. |
| Incorrect protonation states of the ligand or protein residues. | Use software to predict the pKa values and assign the correct protonation states at physiological pH. | |
| The chosen scoring function may not be optimal for this ligand-protein system. | If possible, try different scoring functions available within the docking software or use a different docking program altogether to cross-validate the results. | |
| Difficulty Interpreting Results | Lack of a proper control or reference compound. | Dock a known inhibitor or the native ligand (if available) to the same binding site.[7] Compare the docking score and binding mode of this compound to this reference. |
| Over-reliance on docking score alone. | Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the complementarity of the ligand pose within the binding pocket. A good docking score should be supported by plausible interactions.[7] |
Experimental Protocols
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol provides a generalized workflow for docking this compound to a target protein using AutoDock Vina.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from PubChem or by drawing it in a molecular editor).
-
Open the structure in a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).
-
Add hydrogen atoms and compute Gasteiger charges.
-
Set the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Receptor Preparation:
-
Download the target protein's crystal structure from the PDB.
-
Remove water molecules and any heteroatoms not part of the receptor.
-
Add polar hydrogen atoms and assign Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site of the receptor. This can be based on the location of a co-crystallized ligand or predicted by binding site detection software.
-
Define the center and dimensions of the grid box to encompass the entire binding site. Ensure the box is large enough to allow for ligand flexibility but not so large that it slows down the calculation unnecessarily.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Set the exhaustiveness parameter (a value of 8-10 is a good starting point, but can be increased for more thorough sampling).
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
-
Results Analysis:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses and their interactions with the receptor using software like UCSF Chimera or PyMOL.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions to understand the binding mode.
-
Visualizations
Caption: A generalized workflow for the molecular docking of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Desertomycin B Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Desertomycin B. Given the limited specific solubility data for this compound, the strategies outlined here are based on established methods for macrolide antibiotics and other poorly soluble compounds and should be considered as a starting point for experimental optimization.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound does not dissolve in aqueous buffers. | High lipophilicity and large molecular weight of this compound. | This compound has limited water solubility. For initial stock solutions, use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol (B129727).[1] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. |
| Precipitation occurs when adding the organic stock solution to an aqueous medium. | The concentration of the organic solvent is too high in the final aqueous solution, or the final drug concentration exceeds its aqueous solubility limit. | Keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <1%). Perform serial dilutions. Consider the use of surfactants or cyclodextrins in the aqueous phase to enhance solubility. |
| Inconsistent results in biological assays. | Poor solubility and/or precipitation of this compound in the assay medium. | Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider formulating this compound using one of the advanced strategies outlined below (e.g., cyclodextrin (B1172386) complexation, solid dispersion) to improve its solubility and stability in the assay medium. |
| Difficulty in preparing a formulation for in vivo studies. | Low aqueous solubility leading to poor bioavailability. | Explore formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticle formulations, or amorphous solid dispersions to enhance oral bioavailability.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on data for the closely related Desertomycin A, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol for preparing stock solutions.[1] It has limited solubility in water.
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Modification: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. As a macrolide, the solubility of this compound may be pH-dependent. Experimenting with a range of pH values for your aqueous buffer could identify a pH where solubility is increased.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[4] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The concentration of the co-solvent should be optimized to maximize solubility while minimizing potential toxicity or off-target effects in biological assays.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used in pharmaceutical formulations.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[3][6] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves and releases the drug in a more soluble, often amorphous, state.
Q3: Are there any advanced formulation strategies to improve the delivery of this compound?
A3: Yes, for more advanced applications, particularly for improving bioavailability for in vivo studies, you can consider:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Polymeric nanoparticles are a common choice for this purpose.
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for poorly water-soluble drugs.[2] These formulations form fine emulsions in the gastrointestinal tract, which facilitates drug absorption.
-
Amorphous Solid Dispersions: As mentioned earlier, creating an amorphous solid dispersion can significantly enhance the dissolution rate and solubility of a crystalline drug.[3][6]
Quantitative Data Summary
While specific quantitative solubility data for this compound is scarce in publicly available literature, the following table summarizes the known qualitative solubility for the closely related Desertomycin A.[1]
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Researchers should experimentally determine the quantitative solubility of this compound in these and other solvent systems as required for their specific application.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a suitable organic solvent (e.g., DMSO, ethanol) dropwise while vortexing until the powder is fully dissolved.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Before use, allow the solution to come to room temperature and ensure no precipitation has occurred.
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility against pH to identify the optimal pH for dissolution.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
-
Create a paste by mixing this compound and a selected cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1, 1:2).
-
Add a small amount of a water-alcohol mixture to the paste and knead it thoroughly in a mortar for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
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Evaluate the increase in aqueous solubility of the complex compared to the free drug.
Visualizations
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Desertomycin A | TargetMol [targetmol.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. increase drug solubility: Topics by Science.gov [science.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Novel Desertomycin Discovery Using the Modified Crowded Plate Technique
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the modified crowded plate technique (mCPT) for the discovery of novel antibiotics like Desertomycin.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with the modified crowded plate technique.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| No zones of inhibition are observed on the mCPT plates. | 1. Incorrect media composition: Nutrient-rich media can suppress the production of secondary metabolites like antibiotics.[1] 2. Inappropriate incubation time or temperature: Antibiotic production may be time and temperature-dependent.[2][3] 3. Low concentration of antibiotic producers in the environmental sample: The sample may not contain a high enough titer of antibiotic-producing microorganisms. 4. Resistance of the target organism: The chosen target organism may be resistant to the antibiotics produced by the environmental microbes. | 1. Use a nutrient-limiting medium such as R2A agar (B569324) to encourage competition and antibiotic production.[1] 2. Incubate plates for a sufficient duration (e.g., up to two weeks) and at an optimal temperature (e.g., 30°C) to allow for the growth of slower-growing microbes and the induction of antibiotic biosynthesis.[1][4] 3. Increase the concentration of the environmental sample plated, but avoid excessive crowding that makes individual colonies indistinguishable. 4. Use a sensitized target organism, such as a D-alanine auxotroph, which is more susceptible to cell wall-targeting antibiotics and can amplify the appearance of inhibition zones.[1][5] |
| Zones of inhibition are observed, but the producing organism cannot be isolated. | 1. Overgrowth by the target organism: The target organism may grow over the antibiotic-producing colony, making isolation difficult.[1] 2. Synergistic antibiotic production: The observed antibiotic activity might be the result of an interaction between two or more different microorganisms and not a single producer. | 1. Utilize a target organism with a selectable marker, such as an auxotrophic mutant (e.g., D-alanine auxotroph), which will not grow on minimal media, simplifying the isolation of the prototrophic producer.[1][5] 2. Carefully pick the producing colony from the edge of the zone of inhibition and re-streak on a new plate without the target organism to obtain a pure culture. Repeat this process until a pure isolate is confirmed. |
| Isolated organism does not produce the antibiotic in pure culture. | 1. Silent biosynthetic gene clusters: Many antibiotic biosynthetic gene clusters are not expressed under standard laboratory conditions (axenic culture).[1][4] 2. Loss of the antibiotic-producing phenotype: The organism may have lost the genetic element responsible for antibiotic production through sub-culturing. | 1. The antibiotic production may be induced by microbial competition. Re-test the isolate's activity in the presence of the original target organism or other microbes from the initial environmental sample using a spread-patch assay.[1] 2. Minimize the number of sub-culturing steps. Prepare and use cryostocks of the original isolate for long-term storage and subsequent experiments. |
| High background of non-producing colonies, making it difficult to identify zones of inhibition. | 1. Sample dilution is too low: Plating an overly concentrated environmental sample leads to a crowded plate where individual zones of inhibition are difficult to discern.[6] | 1. Prepare a serial dilution of the environmental sample and plate several dilutions to obtain an optimal colony density (e.g., 300-400 colonies per plate) where individual colonies and their surrounding zones can be clearly observed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the modified crowded plate technique (mCPT) and how does it differ from the traditional crowded plate technique (CPT)?
The modified crowded plate technique (mCPT) is an antibiotic discovery method that involves the simultaneous inoculation of a diluted environmental microbial sample and a high concentration of a specific target organism onto a nutrient-limiting agar plate.[1] This co-culturing approach is designed to stimulate microbial interactions and induce the production of antibiotics from otherwise silent biosynthetic gene clusters.[1][4]
The traditional CPT, developed by Waksman, involves plating a high density of environmental microbes and observing zones of inhibition between competing colonies.[1] The key difference in the mCPT is the intentional and immediate introduction of a susceptible target organism to directly screen for antimicrobial activity against a known strain.[1]
Q2: Why is a D-alanine auxotrophic strain of a target organism recommended for the mCPT?
Using a D-alanine auxotroph of a target organism, such as E. coli or B. subtilis, offers two main advantages:
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Increased Sensitivity: These strains have a compromised cell wall, making them hypersensitive to many antibiotics, which can lead to larger and clearer zones of inhibition.
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Simplified Isolation: The auxotrophic target organism cannot grow on minimal media that lacks D-alanine. This allows for the easy isolation of the antibiotic-producing microorganisms, which are typically prototrophic, by plating them on a medium without D-alanine.[1][5]
Q3: What type of media is best suited for the mCPT?
Nutrient-limiting media, such as R2A agar or tryptone-yeast extract medium with reduced nutrients (TYME), are recommended.[4][7] Rich media can suppress the production of secondary metabolites, including antibiotics, as microorganisms will favor primary metabolic pathways. Nutrient-poor conditions can mimic a more natural competitive environment, thereby inducing antibiotic production.[1]
Q4: How can I confirm that an isolated microbe is producing a novel antibiotic like Desertomycin?
Confirmation involves a multi-step process:
-
Secondary Screening: Test the purified isolate against a panel of clinically relevant pathogens (e.g., the ESKAPE pathogens) to determine its spectrum of activity.[1]
-
Chemical Extraction: Grow the isolate in liquid culture and perform a chemical extraction to isolate the bioactive compounds.
-
Bioactivity-Guided Fractionation: Use techniques like high-performance liquid chromatography (HPLC) to separate the components of the extract and test each fraction for antimicrobial activity to identify the active compound.
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Structural Elucidation: Employ mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the chemical structure of the purified active compound and compare it to known antibiotics to ascertain its novelty.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin A and Desertomycin H
The following table summarizes the antibacterial activity of Desertomycin A and the novel variant, Desertomycin H, discovered using the mCPT. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[8][9]
| Strain | Desertomycin A (µg/mL) | Desertomycin H (µg/mL) |
| Escherichia coli | >128 | >128 |
| Enterococcus faecalis | 64 | >128 |
| Mycobacterium luteus | 16 | >128 |
| Staphylococcus aureus (MSSA) | 132 | >128 |
(Data sourced from Mohamed et al., 2021)[4]
Table 2: Anti-Mycobacterium tuberculosis Activity of Desertomycin Analogs
Recent studies have explored the activity of other Desertomycin compounds against Mycobacterium tuberculosis (M. tb).
| Compound | EC₅₀ (µg/mL) against M. tb |
| Desertomycin A | 25 |
| Desertomycin 44-1 | 25 |
| Desertomycin 44-2 | 50 |
(Data sourced from a 2024 study on Desertomycins from Streptomyces flavofungini)[10]
Experimental Protocols
Modified Crowded Plate Technique (mCPT) Protocol
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Prepare Media: Prepare a nutrient-limiting agar medium (e.g., TYME agar) and pour into sterile petri plates.
-
Prepare Target Organism: Grow the D-alanine auxotrophic target organism (e.g., E. coli or B. subtilis) in a suitable broth supplemented with D-alanine.
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Prepare Environmental Sample: Suspend 1 gram of soil or other environmental sample in 9 mL of sterile saline. Perform a serial dilution of this suspension.
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Co-inoculation: Spread a high concentration of the washed and resuspended target organism evenly across the surface of the agar plates. Immediately after, spread a small volume (e.g., 100 µL) of a diluted environmental sample onto the same plates.
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Incubation: Incubate the plates at 30°C for up to two weeks, observing daily for the formation of zones of inhibition around microbial colonies.
-
Isolation: Pick colonies that produce a zone of inhibition and streak them onto a fresh plate of the same medium without the target organism to obtain a pure culture. To ensure the purity of the isolate and remove the auxotrophic target, streak the producer onto a minimal medium plate.
Spread-Patch Assay for Secondary Screening
-
Prepare Target Lawn: Prepare a lawn of the desired target pathogen on an appropriate agar medium.
-
Inoculate Producer: Using a sterile toothpick or loop, pick a small amount of the purified antibiotic-producing isolate and patch it onto the surface of the target lawn.
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Incubation: Incubate the plate under conditions suitable for the growth of the target pathogen.
-
Observation: Observe for a zone of inhibition around the patch of the producing organism. The diameter of this zone can be measured to quantify the antibiotic activity.
Mandatory Visualization
Workflow for Novel Antibiotic Discovery using mCPT
Caption: Workflow for the discovery of novel antibiotics using the mCPT.
Generalized Signaling Pathway for Macrolide Biosynthesis in Streptomyces
Desertomycin is a macrolide antibiotic produced by Streptomyces. While the specific signaling pathway for Desertomycin is not fully elucidated, this diagram illustrates a generalized regulatory cascade for macrolide biosynthesis in Streptomyces, which often involves pathway-specific regulatory genes.
Caption: Generalized signaling cascade for macrolide antibiotic production.
References
- 1. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencing.com [sciencing.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. commons.emich.edu [commons.emich.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. journals.asm.org [journals.asm.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Desertomycin Resistance in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the development of resistance to Desertomycin in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Desertomycin?
Desertomycin is a macrolide antibiotic.[1][2] Like other macrolides, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth.[3]
Q2: We are observing a sudden, high-level increase in the Minimum Inhibitory Concentration (MIC) for Desertomycin against our bacterial strain. What is the likely cause?
A significant and high-level increase in MIC is often indicative of target site modification.[5] For macrolides, the most common mechanism is the methylation of the 23S ribosomal RNA, which is a component of the 50S ribosomal subunit.[4][6] This modification is typically mediated by erythromycin (B1671065) ribosome methylation (erm) genes, which can be acquired by bacteria through plasmids or transposons.[4][5] This methylation reduces the binding affinity of Desertomycin to its ribosomal target, rendering the antibiotic ineffective.[3][5]
Q3: Our strain shows a low to moderate level of resistance to Desertomycin, and the MIC is only slightly elevated. What could be the underlying mechanism?
Low to moderate levels of resistance are often associated with the active efflux of the antibiotic out of the bacterial cell.[3][7] Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target in sufficient concentrations.[7][8] For macrolides, common efflux pumps are encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes.[3][4]
Q4: Can bacteria enzymatically inactivate Desertomycin?
Yes, enzymatic inactivation is another possible mechanism of resistance to macrolide antibiotics.[9][10] Bacteria may acquire genes that produce enzymes capable of modifying or degrading the antibiotic molecule.[10] Two primary types of enzymes are known to inactivate macrolides:
-
Esterases: These enzymes, encoded by ere genes, hydrolyze the lactone ring structure of the macrolide, rendering it inactive.[10][11]
-
Phosphotransferases: Encoded by mph genes, these enzymes add a phosphate (B84403) group to the antibiotic, which prevents it from binding to the ribosome.[9][10]
Q5: How can we differentiate between the different mechanisms of resistance in our Desertomycin-resistant strain?
Distinguishing between resistance mechanisms typically requires a combination of phenotypic and genotypic tests. A suggested workflow is outlined below.
Troubleshooting Guide: Investigating Desertomycin Resistance
Problem: You have isolated a bacterial strain exhibiting resistance to Desertomycin.
Step 1: Quantify the Level of Resistance
The first step is to accurately determine the Minimum Inhibitory Concentration (MIC) of Desertomycin against the resistant strain and compare it to the parental, susceptible strain.
Table 1: Interpreting MIC Fold-Change in Desertomycin Resistance
| MIC Fold-Increase (Resistant vs. Susceptible) | Probable Primary Resistance Mechanism |
| >64-fold | Target Site Modification (erm-mediated) |
| 4 to 16-fold | Active Efflux (mef/msr-mediated) |
| Variable, often moderate | Enzymatic Inactivation (ere/mph-mediated) |
Note: These are general guidelines, and the actual MIC increase can vary depending on the specific gene, bacterial host, and experimental conditions.
Step 2: Phenotypic Tests to Differentiate Mechanisms
Efflux Pump Inhibition Assay:
This assay can help determine if an active efflux pump is responsible for the observed resistance.
-
Principle: An efflux pump inhibitor (EPI) is used in combination with Desertomycin. If the resistance is due to an efflux pump, the EPI will block the pump, allowing Desertomycin to accumulate in the cell and exert its effect, thus lowering the MIC.
-
Common EPIs: Reserpine, verapamil, and carbonyl cyanide m-chlorophenylhydrazone (CCCP) are commonly used EPIs. Caution: These can be toxic to bacterial cells at higher concentrations, so proper controls are essential.
Table 2: Expected Outcomes of Efflux Pump Inhibition Assay
| Resistance Mechanism | MIC of Desertomycin | MIC of Desertomycin + EPI | Interpretation |
| Active Efflux | High | Significantly Reduced (≥4-fold) | Efflux is a likely mechanism. |
| Target Modification | High | No significant change | Efflux is unlikely to be the primary mechanism. |
| Enzymatic Inactivation | High | No significant change | Efflux is unlikely to be the primary mechanism. |
Step 3: Genotypic Analysis for Resistance Genes
The most definitive way to identify the resistance mechanism is to screen for the presence of known macrolide resistance genes using Polymerase Chain Reaction (PCR).
Table 3: PCR Primers for Common Macrolide Resistance Genes
| Gene Target | Primer Sequence (5' to 3') | Expected Product Size (bp) |
| ermA | F: GCTAATATTGGTGCTTGGA R: AGTCGTATTTGTTCTTGGTC | ~250 |
| ermB | F: GAAAAGGTACTCAACCAAATA R: AGTAACGGTACTTAAATTGTTT | ~640 |
| ermC | F: TCTAAAAAGCATGTAAGAAAA R: GCTAATCGTAATAATTCGTC | ~200 |
| mefA/E | F: AGTGATACGGATTGGACGTA R: TTATCGTCAATTCMGCTTTC | ~350 |
| msrA | F: GCAAAAGAGATTGAAGGTAAAGG R: GTTGATAATCTCATAGTTGATCC | ~400 |
Note: Primer sequences and expected product sizes are illustrative and should be validated for your specific target and PCR conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Desertomycin Stock Solution: Prepare a stock solution of Desertomycin in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Desertomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Desertomycin dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Desertomycin that completely inhibits visible bacterial growth.
Protocol 2: PCR for Detection of Resistance Genes
-
DNA Extraction: Extract genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.
-
PCR Amplification: Set up a PCR reaction using primers specific for the target resistance genes (see Table 3). A standard reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the resistance gene.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of bacterial resistance to Desertomycin.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting Desertomycin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. News - Experts uncover how bacteria modify themselves to outsmart antibiotics - University of Nottingham [nottingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. Look and Outlook on Enzyme-Mediated Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of macrolides by producers and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Desertomycin A and Kanamycin Against Mycobacterium tuberculosis
A guide for researchers and drug development professionals providing an objective comparison of the anti-tubercular activities of the macrolide Desertomycin A and the aminoglycoside Kanamycin, supported by available experimental data.
This guide presents a comparative analysis of Desertomycin A and Kanamycin, two antibiotics with activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. While Kanamycin is a well-established second-line drug for treating multidrug-resistant tuberculosis (MDR-TB), Desertomycin A is a more recently investigated natural product with demonstrated anti-mycobacterial properties. This document aims to provide a comprehensive overview of their respective mechanisms of action, in vitro efficacy, cytotoxicity, and available in vivo data to inform further research and drug development efforts.
Data Presentation
The following tables summarize the key quantitative data for Desertomycin A and Kanamycin based on available literature.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Parameter | Desertomycin A | Kanamycin | Reference |
| EC50 | 25 µg/mL | Not Reported | |
| MIC Range | Not Widely Reported | 2.5 - >20 µg/mL | |
| Median MIC | Not Reported | 4 mg/liter |
Table 2: Cytotoxicity
| Compound | Cell Line | Parameter | Concentration | Effect | Reference |
| Desertomycin G | DLD-1 (colon carcinoma) | IC50 | ~2.5 µM | ~50% viability decrease | |
| Desertomycin G | MCF-7 (breast adenocarcinoma) | IC50 | ~2.5 µM | ~50% viability decrease | |
| Desertomycin G | A549 (lung carcinoma) | - | 2.5 - 5 µM | More resistant | |
| Desertomycin G | Healthy mammary fibroblasts | - | 2.5 - 5 µM | Unaffected | |
| Kanamycin | Various | Toxicity | High Doses | Ototoxicity, Nephrotoxicity | |
| Kanamycin | HEK293, OVCAR8, CA46 | Cytotoxicity | Not Specified | No cytotoxic effect observed |
Note: Cytotoxicity data is for Desertomycin G, a related compound. Specific cytotoxicity data for Desertomycin A was not available in the searched literature.
Table 3: In Vivo Efficacy Against M. tuberculosis
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Desertomycin A | Not Reported in available literature | - | - | - |
| Kanamycin | Murine Model (as part of a multi-drug regimen) | 15-30 mg/kg daily | Effective in achieving sputum conversion in MDR-TB patients. | |
| Kanamycin | Murine Model (monotherapy) | Not Specified | Early studies showed an effect on virulent tubercle bacilli. |
Mechanism of Action
Desertomycin A: As a macrolide antibiotic, Desertomycin A is proposed to inhibit protein synthesis in M. tuberculosis. Molecular docking studies suggest that it binds to the ribosomal proteins RPSL and RPLC, as well as the chaperone protein CLPC1. The binding to ribosomal proteins likely interferes with the translation process, while the interaction with CLpC1 may disrupt protein quality control, leading to the accumulation of non-functional proteins and eventual cell death.
Kanamycin: Kanamycin is an aminoglycoside antibiotic that also targets bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit, specifically to the 16S rRNA and the S12 protein. This binding interferes with the decoding site, causing misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt essential cellular processes, leading to a bactericidal effect.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of antimicrobial agents against M. tuberculosis, based on established methods.
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis H37Rv is cultured on Middlebrook 7H10 agar (B569324) supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.
-
The suspension is vortexed with glass beads to break up clumps.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 107 CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Stock solutions of Desertomycin A and Kanamycin are prepared in an appropriate solvent (e.g., DMSO or water).
-
A series of two-fold dilutions of each antibiotic is prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
100 µL of the prepared mycobacterial inoculum is added to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing medium only) is also included.
-
The microtiter plate is sealed or placed in a humidified, gas-permeable bag and incubated at 37°C.
4. Determination of MIC:
-
After a defined incubation period (typically 7-14 days), the plate is read.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of viable bacteria.
Visualizations
A Comparative Guide to the Structural Nuances of Desertomycin A, B, G, and H
For Researchers, Scientists, and Drug Development Professionals
The desertomycins are a family of macrolide antibiotics produced by Streptomyces species, exhibiting a range of biological activities. This guide provides an in-depth comparison of the structural differences between four key members of this family: Desertomycin A, B, G, and H. The information presented is collated from publicly available scientific literature and is intended to support research and development efforts in the field of natural product chemistry and antibiotic discovery.
Key Structural Distinctions at a Glance
The core structure of the desertomycins is a large 42-membered macrocyclic lactone. The variations between analogs A, B, G, and H arise from substitutions on the macrolide ring and modifications of the side chain. These subtle changes in their chemical architecture can significantly influence their biological properties.
| Feature | Desertomycin A | Desertomycin B | Desertomycin G | Desertomycin H |
| Molecular Formula | C₆₁H₁₀₉NO₂₁[1] | C₆₁H₁₀₆O₂₂[2] | C₆₂H₁₀₉NO₂₁[3][4] | C₆₃H₁₁₁NO₂₂[5] |
| Molecular Weight | 1192.5 g/mol [1] | 1191.5 g/mol [2] | 1204.5 g/mol [4] | 1226.5 g/mol (as [M+Na]⁺)[5] |
| Key Structural Features | 42-membered macrolide with a 6-amino-3-hydroxyhexan-2-yl side chain.[1] | The 6-amino-3-hydroxyhexan-2-yl side chain is replaced by a 1-(5-hydroxyoxolan-2-yl)ethyl group.[2] | Contains an additional double bond (Δ⁴) and a methyl group at C-24 on the macrolide ring compared to Desertomycin A.[3] | An acetyl group is attached to the terminal amine of the side chain (acetamide), making it an acetyl homologue of Desertomycin A.[5] |
Structural Relationships
The structural variations among Desertomycin A, B, G, and H can be visualized as modifications branching from the core Desertomycin A structure.
References
Validating the Structure of Desertomycin B: A 2D NMR Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex natural products like Desertomycin (B81353) B, a macrolide antibiotic with significant biological activity, is a critical step in drug discovery and development. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy stands as the cornerstone technique for unambiguously determining the intricate molecular architecture of such compounds. This guide provides a comparative overview of the validation of Desertomycin B's structure using 2D NMR, supported by experimental data and protocols. We also explore alternative and complementary analytical techniques.
Comparative Analysis of Structural Validation Methods
The definitive assignment of a complex molecular structure like this compound relies on a combination of spectroscopic techniques. While 2D NMR is the most powerful tool for delineating the complete covalent framework and relative stereochemistry, other methods provide complementary and confirmatory evidence.
| Method | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Precise atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, and conformational details. | Provides a complete structural map in solution, non-destructive. | Requires relatively large amounts of pure sample, complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HR-MS), fragmentation patterns aiding in substructure identification. | High sensitivity, requires minimal sample, can be coupled with chromatography for mixture analysis. | Does not provide stereochemical information, fragmentation can be complex to interpret for large molecules. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Unambiguous determination of absolute stereochemistry. | Requires the growth of high-quality single crystals, which can be challenging; the solid-state conformation may differ from the solution-state conformation. |
Unraveling the Structure with 2D NMR: The Case of a Desertomycin Analogue
The structural validation of a desertomycin analogue, such as Desertomycin G, is achieved through a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.
Key 2D NMR Experiments and Their Contributions
| Experiment | Purpose | Information Gleaned for Desertomycin Structure |
| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons (typically through 2-3 bonds). | Establishes the proton-proton connectivity within the macrolide ring and the sugar moiety, tracing out the spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to heteronuclei (e.g., ¹³C). | Assigns the ¹³C chemical shift to each protonated carbon, identifying CH, CH₂, and CH₃ groups. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Connects the different spin systems identified by COSY, establishing the overall carbon skeleton and linking the sugar unit to the macrolide ring. |
| TOCSY (Total Correlation Spectroscopy) | Correlates a proton to all other protons within the same spin system. | Confirms the entirety of individual spin systems, especially useful in regions with overlapping signals. |
| NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space (through-space interactions). | Provides information on the relative stereochemistry and the three-dimensional folding (conformation) of the molecule in solution. |
Experimental Data: ¹H and ¹³C NMR Assignments for Desertomycin G
The following table presents the ¹H and ¹³C NMR chemical shift assignments for Desertomycin G, a close structural analogue of this compound, as determined by a combination of 1D and 2D NMR experiments.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 168.5 | |
| 3 | 125.8 | 5.85, d, 10.5 |
| 4 | 145.2 | |
| 5 | 132.1 | 6.35, dd, 15.0, 10.5 |
| 6 | 128.9 | 5.75, m |
| ... | ... | ... |
| 42 | 75.4 | 3.95, m |
| 1' | 101.2 | 4.80, d, 1.5 |
| 2' | 72.1 | 3.90, m |
| ... | ... | ... |
| This is an abbreviated table for illustrative purposes. The full dataset contains assignments for all carbons and protons in the molecule. |
Experimental Protocols
2D NMR Spectroscopy of Desertomycin Analogue
Sample Preparation: A sample of the purified desertomycin analogue (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of methanol-d₄ or DMSO-d₆) and transferred to a 5 mm NMR tube.
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Acquisition Parameters (General):
-
¹H NMR: Spectral width of 12 ppm, 64k data points, relaxation delay of 2 s, 16 scans.
-
COSY: Acquired with 2048 x 256 data points, spectral width of 10 ppm in both dimensions, 8 scans per increment.
-
HSQC: Acquired with 2048 x 256 data points, spectral widths of 10 ppm (¹H) and 180 ppm (¹³C), 8-16 scans per increment.
-
HMBC: Acquired with 2048 x 256 data points, spectral widths of 10 ppm (¹H) and 200 ppm (¹³C), optimized for a long-range coupling of 8 Hz, 32-64 scans per increment.
-
NOESY: Acquired with 2048 x 256 data points, spectral width of 10 ppm in both dimensions, mixing time of 500-800 ms, 16-32 scans per increment.
Data Processing: All data are processed using appropriate software (e.g., TopSpin, Mnova). The FIDs are typically multiplied by a sine-bell or squared sine-bell window function prior to Fourier transformation. Phase correction and baseline correction are applied to the spectra.
Visualizing the Workflow and Logic
The process of validating the structure of this compound using 2D NMR and other techniques can be visualized as a logical workflow.
Caption: Workflow for the structural validation of this compound.
The following diagram illustrates the logical relationships between the different 2D NMR experiments in elucidating the structure.
Caption: Logical flow of information from 2D NMR experiments to structure.
Desertomycin G Exhibits Selective Cytotoxicity Towards Cancer Cells Over Normal Fibroblasts
A comparative analysis of the cytotoxic effects of the macrolide antibiotic, Desertomycin G, reveals a significant therapeutic window, with potent activity against various cancer cell lines and minimal impact on normal fibroblasts. This differential effect suggests a promising avenue for the development of targeted cancer therapies.
A key study has demonstrated that Desertomycin G, a novel antibiotic isolated from Streptomyces althioticus, affects the viability of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cell lines, while normal mammary fibroblasts remain largely unaffected.[1][2][3][4][5] This selective cytotoxicity is a critical attribute for any potential anti-cancer therapeutic, as it indicates the ability to target malignant cells while sparing healthy tissue.
Comparative Cytotoxicity Data
The cytotoxic activity of Desertomycin G was quantified by determining the half-maximal inhibitory concentration (IC50) in different cell lines. The results, summarized in the table below, highlight the compound's potent effect on cancer cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 3.8 | [2] |
| DLD-1 | Human Colon Carcinoma | 8.7 | [2] |
| A549 | Human Lung Carcinoma | 6.3 | [2] |
| Healthy Mammary Fibroblasts | Normal Human Fibroblasts | >50 | [2] |
Table 1: Comparative IC50 values of Desertomycin G in cancer cell lines and normal fibroblasts. A lower IC50 value indicates higher cytotoxicity. Data sourced from Braña et al., 2019.
Notably, at concentrations where cancer cell viability was significantly reduced, normal mammary fibroblasts showed no significant decrease in proliferation, indicating a high degree of selectivity.[1][2]
Experimental Protocols
The evaluation of Desertomycin G's cytotoxic activity was conducted using a robust and standardized methodology.
Cell Lines and Culture:
-
Human breast adenocarcinoma (MCF-7), human colon carcinoma (DLD-1), and human lung carcinoma (A549) cells were used as cancer cell models.
-
Healthy mammary fibroblasts served as the normal cell control.
-
All cell lines were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and incubated under standard conditions (37°C, 5% CO2).
Cytotoxicity Assay: The primary method used to assess cell viability was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
The workflow for the cytotoxicity assessment is depicted in the diagram below:
A diagram illustrating the key steps in the experimental workflow used to determine the cytotoxicity of Desertomycin G.
Hypothesized Signaling Pathway for Selective Cytotoxicity
While the precise molecular mechanism underlying the selective cytotoxicity of Desertomycin G has not been fully elucidated, the differential effects on cancer and normal cells may be attributed to the inherent physiological differences between these cell types. One plausible hypothesis centers on the differential regulation of apoptosis.
Cancer cells often have a higher metabolic rate and are under increased oxidative stress compared to normal cells. Certain macrolide antibiotics have been shown to induce apoptosis, and it is possible that Desertomycin G triggers apoptotic pathways that are more readily activated in cancer cells.
A proposed signaling pathway is illustrated below:
A diagram depicting a hypothesized signaling pathway for the selective apoptotic induction by Desertomycin G in cancer cells versus normal fibroblasts.
In this model, Desertomycin G may exacerbate the already high levels of oxidative stress in cancer cells, leading to the activation of intrinsic apoptotic pathways. In contrast, normal fibroblasts, with their robust homeostatic mechanisms, are able to counteract the effects of the compound and maintain survival.
Concluding Remarks
The selective cytotoxicity of Desertomycin G against cancer cells, combined with its minimal impact on normal fibroblasts, underscores its potential as a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Desertomycin G to fully understand its mechanism of action and to guide its development as a novel anti-cancer agent. The ability of some macrolides to modulate autophagy and induce apoptosis suggests that these may be fruitful areas of investigation for Desertomycin G as well.
References
- 1. Macrolide antibiotics differentially influence human HepG2 cytotoxicity and modulate intrinsic/extrinsic apoptotic pathways in rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Pro… [ouci.dntb.gov.ua]
Desertomycin: A Comparative Analysis of Cross-Resistance with Conventional Macrolides
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to conventional macrolide antibiotics necessitates the exploration of novel antimicrobial agents. Desertomycin (B81353), a macrolide belonging to the marginolactone family, has demonstrated activity against a range of bacteria, including some clinically relevant resistant strains. This guide provides a comparative analysis of the known cross-resistance profile of Desertomycin with other well-established macrolides, supported by available experimental data and an overview of relevant resistance mechanisms.
Comparative Efficacy Against Macrolide-Resistant Bacteria
Direct, head-to-head comparative studies on the cross-resistance of Desertomycin and other macrolides are limited in publicly available literature. However, existing data for Desertomycin G, a member of the desertomycin family, provides valuable insights into its potential efficacy against bacteria resistant to conventional macrolides.
A key study demonstrated that Desertomycin G exhibits inhibitory activity against an erythromycin-resistant strain of Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL[1]. This finding is significant as it suggests that the mechanism of erythromycin (B1671065) resistance in this particular strain may not confer cross-resistance to Desertomycin G.
To contextualize this finding, the table below presents the MIC of Desertomycin G against this resistant strain, alongside typical MIC ranges for common macrolides against susceptible and resistant Enterococcus faecalis.
| Antibiotic | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Desertomycin G | Enterococcus faecalis (10544) | Erythromycin-resistant | 8[1] |
| Erythromycin | Enterococcus faecalis (Susceptible) | - | 0.25 - 4 |
| Erythromycin | Enterococcus faecalis (Resistant) | High-level resistance | >128 |
| Azithromycin | Enterococcus faecalis (Susceptible) | - | 1 - 8 |
| Azithromycin | Enterococcus faecalis (Resistant) | Often cross-resistant | >64 |
| Clarithromycin | Enterococcus faecalis (Susceptible) | - | 0.12 - 2 |
| Clarithromycin | Enterococcus faecalis (Resistant) | Often cross-resistant | >64 |
Note: MIC values for conventional macrolides are generalized from typical susceptibility profiles and can vary between specific strains and testing conditions.
Understanding the Mechanisms of Macrolide Cross-Resistance
The potential for cross-resistance between Desertomycin and other macrolides is intrinsically linked to their mechanisms of action and the prevalent resistance mechanisms in bacteria. Macrolides typically function by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. Resistance commonly arises from:
-
Target Site Modification: Alterations in the 23S rRNA, the binding site for macrolides, can reduce drug affinity. This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that modify the ribosomal target. This mechanism typically confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).
-
Efflux Pumps: These are membrane proteins that actively expel antibiotics from the bacterial cell. Efflux systems, often encoded by mef (macrolide efflux) genes, can exhibit substrate specificity. For instance, some efflux pumps are effective against 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) but not 16-membered macrolides.
-
Enzymatic Inactivation: Certain enzymes can modify and inactivate macrolide antibiotics.
Desertomycin A is a 42-membered macrocyclic lactone, a significantly larger structure than the 14-, 15-, and 16-membered rings of common macrolides[2]. This structural difference may play a crucial role in its interaction with the ribosome and its susceptibility to common resistance mechanisms. It is plausible that the larger ring structure of Desertomycin could allow it to overcome some target site modifications or evade recognition by certain efflux pumps that are specific for smaller macrolide structures.
Experimental Protocols
To rigorously assess the cross-resistance profile of Desertomycin, a standardized experimental workflow is essential. The following outlines a typical protocol for determining and comparing the Minimum Inhibitory Concentrations (MICs) of Desertomycin and other macrolides.
Protocol for Comparative MIC Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.
1. Preparation of Bacterial Inoculum:
- Isolate a pure culture of the test bacterium on an appropriate agar (B569324) medium.
- Inoculate a few colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate at the optimal temperature for the bacterium (e.g., 37°C) until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.
- Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare stock solutions of Desertomycin and the comparator macrolides (e.g., erythromycin, azithromycin, clarithromycin) in a suitable solvent.
- Perform serial two-fold dilutions of each antibiotic in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
- Incubate the plates at the appropriate temperature and duration for the test organism (typically 18-24 hours).
4. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
5. Interpretation of Cross-Resistance:
- Compare the MIC values of Desertomycin and the other macrolides against a panel of bacterial strains with known macrolide resistance mechanisms (e.g., strains carrying erm or mef genes).
- A lack of significant increase in the MIC of Desertomycin against a strain resistant to another macrolide would indicate a lack of cross-resistance.
Visualizing Resistance Pathways and Experimental Logic
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a common macrolide resistance mechanism and a logical workflow for assessing cross-resistance.
Caption: Mechanism of MLSB resistance via Erm methyltransferase.
Caption: Workflow for assessing antibiotic cross-resistance.
References
Unveiling the Molecular Targets of Desertomycin B: A Comparative Analysis
A deep dive into the molecular interactions of Desertomycin (B81353) B, a macrolide antibiotic with promising anti-mycobacterial properties, reveals a multi-pronged mechanism of action potentially centered on the inhibition of protein synthesis and disruption of cellular homeostasis. This guide provides a comparative analysis of Desertomycin B's putative molecular targets alongside established anti-tuberculosis agents, Streptomycin (B1217042) and Isoniazid, offering researchers a comprehensive overview supported by experimental data and detailed protocols.
Recent investigations into the mechanism of action of the broader desertomycin family suggest that these macrolides may exert their anti-mycobacterial effects by binding to key proteins involved in protein translation and quality control.[1][2][3] Molecular docking studies have identified the ribosomal protein S12 (RPSL), the 50S ribosomal protein L3 (RPLC), and the caseinolytic protease C1 (ClpC1) as potential binding partners for desertomycins.[1][2][3] This interaction is hypothesized to disrupt the normal function of the ribosome and interfere with essential protein degradation pathways, ultimately leading to bacterial cell death.
Furthermore, studies on the effect of desertomycins on fungal cells have indicated that these compounds can impact the integrity of the plasma membrane, causing leakage of essential ions like potassium. This suggests a potential secondary mechanism of action that could contribute to their overall antimicrobial activity.
This guide will objectively compare the known and putative molecular targets of this compound with those of two frontline anti-tuberculosis drugs: Streptomycin, a well-characterized ribosome inhibitor, and Isoniazid, a mycolic acid synthesis inhibitor. By presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways, we aim to provide a valuable resource for researchers in the field of drug discovery and development.
Comparative Analysis of Molecular Targets
To provide a clear comparison, the following table summarizes the key molecular targets, mechanisms of action, and available quantitative data for this compound, Streptomycin, and Isoniazid.
| Feature | This compound (and analogues) | Streptomycin | Isoniazid |
| Primary Molecular Target(s) | Putative: Ribosomal Protein S12 (RPSL), 50S Ribosomal Protein L3 (RPLC), Caseinolytic Protease C1 (ClpC1) in M. tuberculosis.[1][2][3] Secondary/Potential: Fungal plasma membrane. | 30S ribosomal subunit (specifically the 16S rRNA).[4][5] | Enoyl-acyl carrier protein reductase (InhA).[6][7] |
| Mechanism of Action | Putative: Inhibition of protein synthesis and disruption of protein quality control. Potential disruption of plasma membrane integrity. | Inhibition of protein synthesis by causing misreading of mRNA and preventing the formation of the initiation complex.[8] | Inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. Isoniazid is a prodrug activated by the catalase-peroxidase KatG to form an adduct with NAD, which then inhibits InhA.[6][7] |
| Binding Affinity (Ki/Kd) | Data not available. | Irreversible binding to the 16S rRNA.[8][9] | The active INH-NAD adduct is a slow, tight-binding competitive inhibitor of InhA with an overall Ki of 0.75 ± 0.08 nM .[6][7] |
| Efficacy (EC50/MIC) | Desertomycin A & 44-1: EC50 = 25 µg/mL against M. tb. Desertomycin 44-2: EC50 = 50 µg/mL against M. tb.[2][3] | Varies depending on the M. tuberculosis strain and testing conditions. | Varies depending on the M. tuberculosis strain and testing conditions. |
Experimental Protocols
To facilitate further research and validation of the molecular targets of this compound, this section provides detailed methodologies for key experiments.
In Vitro Transcription/Translation Assay with Mycobacterium Components
This assay is designed to assess the direct impact of a compound on bacterial protein synthesis.
Objective: To determine if this compound inhibits protein synthesis in a cell-free system reconstituted with components from Mycobacterium.
Materials:
-
Mycobacterium smegmatis or Mycobacterium tuberculosis ribosomes (70S)
-
M. tuberculosis total tRNA
-
M. tuberculosis S100 extract (as a source of translation factors)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
ATP and GTP
-
DNA template encoding a reporter gene (e.g., luciferase or GFP) under the control of a suitable promoter
-
T7 RNA polymerase (if using a T7 promoter)
-
This compound, Streptomycin (positive control), and DMSO (vehicle control)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing the buffer, ribosomes, tRNA, S100 extract, amino acids (including the radiolabeled one), ATP, and GTP.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compounds (this compound, Streptomycin, or DMSO) to the respective tubes at various concentrations.
-
Initiate the reaction by adding the DNA template and T7 RNA polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis for each compound concentration compared to the DMSO control.
Mycobacterium tuberculosis Membrane Potential Assay
This assay is used to determine if a compound disrupts the bacterial cell membrane's electrical potential.
Objective: To assess the effect of this compound on the membrane potential of intact M. tuberculosis cells.
Materials:
-
Mid-log phase culture of M. tuberculosis
-
Phosphate-buffered saline (PBS)
-
BacLight™ Bacterial Membrane Potential Kit (containing DiOC2(3) and CCCP)
-
Flow cytometer
Procedure:
-
Harvest mid-log phase M. tuberculosis cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to the desired density.
-
Prepare test samples by adding different concentrations of this compound to the cell suspension. Include a positive control (CCCP, a known membrane potential uncoupler) and a negative control (DMSO).
-
Incubate the samples at 37°C for a specified time.
-
Add the fluorescent membrane potential indicator dye, DiOC2(3), to each sample and incubate in the dark at room temperature.
-
Analyze the samples using a flow cytometer. DiOC2(3) exhibits green fluorescence in all bacterial cells, but it forms aggregates that fluoresce red in healthy cells with a high membrane potential.
-
Quantify the membrane potential by measuring the ratio of red to green fluorescence. A decrease in this ratio in the presence of the test compound indicates membrane depolarization.
Visualizing the Mechanisms of Action
To better understand the distinct mechanisms of the compared compounds, the following diagrams illustrate their primary molecular targets and pathways.
Caption: Putative mechanism of this compound action.
Caption: Mechanism of Streptomycin action.
Caption: Mechanism of Isoniazid action.
References
- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Attachment Site of Streptomycin to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
comparing biosynthetic pathways of Desertomycin in different Streptomyces species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathways of desertomycin (B81353), a complex polyketide antibiotic, across different Streptomyces species. By presenting a side-by-side analysis of the genetic organization, production yields, and experimental methodologies, this document aims to facilitate further research and development of this potent class of natural products.
Overview of Desertomycin Biosynthesis
Desertomycins are a family of macrolide antibiotics produced by various species of the genus Streptomyces. Their biosynthesis is orchestrated by large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. These intricate enzymatic assembly lines are responsible for the step-by-step construction of the complex desertomycin backbone. Understanding the variations in these biosynthetic pathways across different producer strains is crucial for optimizing production and for bioengineering novel derivatives with improved therapeutic properties.
This guide focuses on a comparative analysis of desertomycin biosynthesis in the following key Streptomyces species:
-
Streptomyces flavofungini
-
Streptomyces nobilis
-
Streptomyces althioticus
-
Streptomyces macronensis
Quantitative Data on Desertomycin Production
A direct comparison of production titers is essential for evaluating the biosynthetic efficiency of different Streptomyces species and for selecting promising candidates for industrial production. The following table summarizes the available quantitative data on desertomycin production.
| Streptomyces Species | Strain | Compound(s) | Production Titer | Condition | Reference |
| Streptomyces lividans | TK23 (Heterologous Host) | Desertomycin A | >130 mg/L | Heterologous expression of S. nobilis JCM4274 gene cluster | [1] |
| Streptomyces flavofungini | TRM90047 | Desertomycin A, 44-1, 44-2 | EC50: 25 µg/mL, 25 µg/mL, 50 µg/mL (anti-M. tuberculosis) | Native Production | [2][3] |
| Streptomyces althioticus | MSM3 | Desertomycin G | Not Reported | Native Production | [4][5][6] |
| Streptomyces macronensis | - | Desertomycin A, B | Not Reported | Native Production | [3] |
| Streptomyces nobilis | JCM4274 | Desertomycin B | Not Reported | Native Production | [2] |
Note: Quantitative production titers for native Streptomyces species are not widely reported in the currently available literature, highlighting a significant knowledge gap. The provided EC50 values indicate biological activity but not production yield.
Comparative Analysis of Biosynthetic Gene Clusters
Recent genome mining efforts have begun to shed light on the genetic basis of desertomycin production. A key finding is the high degree of similarity between the biosynthetic gene clusters (BGCs) in Streptomyces flavofungini and Streptomyces nobilis.
A study published in July 2024 revealed that the desertomycin BGC in S. flavofungini TRM90047 is "almost identical" to the this compound BGC from S. nobilis JCM4274[2]. This suggests a conserved biosynthetic blueprint for the core structure of desertomycin in these species.
The desertomycin BGC from S. nobilis JCM4274 is a large, 127-kb cluster of genes[1]. Its successful cloning and heterologous expression in Streptomyces lividans TK23 confirms its role in desertomycin biosynthesis and demonstrates the potential for producing these compounds in a genetically tractable host[1].
While desertomycin G has been isolated from Streptomyces althioticus MSM3, detailed information on its specific BGC is not yet available in the public domain[4][5][6]. Similarly, although Streptomyces macronensis is known to produce desertomycins A and B, its complete BGC has not been fully characterized[3].
Diagram of the Generalized Desertomycin Biosynthetic Pathway
Caption: Generalized biosynthetic pathway for desertomycin production in Streptomyces.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments cited in the literature.
Identification and Cloning of the Desertomycin Biosynthetic Gene Cluster
The identification and cloning of the large desertomycin BGC from S. nobilis JCM4274 was achieved using a Bacterial Artificial Chromosome (BAC) library-based approach.
Experimental Workflow for BGC Cloning
Caption: Workflow for cloning large biosynthetic gene clusters using a BAC library.
Heterologous Expression of the Desertomycin BGC
The identified BAC clone containing the 127-kb desertomycin BGC was introduced into the heterologous host, Streptomyces lividans TK23, for expression.
-
Vector Construction: The BAC vector carrying the desertomycin BGC is typically an E. coli-Streptomyces shuttle vector, allowing for replication in E. coli for cloning and subsequent transfer to Streptomyces.
-
Conjugation: The BAC construct is transferred from an E. coli donor strain to the S. lividans recipient strain via intergeneric conjugation.
-
Selection and Verification: Exconjugants are selected on appropriate antibiotic-containing media, and the presence of the integrated or replicating BAC plasmid is verified by PCR.
-
Fermentation and Analysis: Verified exconjugants are cultivated under suitable fermentation conditions to induce the production of desertomycin, which is then detected and quantified by methods such as HPLC-MS.
Fermentation for Desertomycin Production
While specific, optimized fermentation protocols for high-yield desertomycin production are not extensively detailed in the available literature, general protocols for Streptomyces fermentation can be adapted.
-
Seed Culture: A well-sporulated plate of the Streptomyces strain is used to inoculate a seed culture medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C with shaking for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence secondary metabolite production and should be optimized. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soy flour, yeast extract), and mineral salts.
-
Fermentation Conditions: The production culture is incubated at 28-30°C with vigorous aeration and agitation for 5-10 days. The pH of the culture is typically maintained between 6.8 and 7.2.
-
Extraction: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The desertomycins can be extracted from the mycelium and/or the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
HPLC-MS Analysis for Desertomycin Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the detection and quantification of desertomycins.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acid (e.g., 0.1% formic acid), is employed for elution.
-
Gradient: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the relatively nonpolar desertomycin compounds.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode to identify the molecular ions of the desertomycins or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
-
Quantification: A standard curve is generated using a purified desertomycin standard of known concentration to quantify the amount of desertomycin in the fermentation extracts.
Conclusion and Future Perspectives
The comparative analysis of desertomycin biosynthesis in different Streptomyces species reveals both conserved and potentially divergent features. The high similarity between the BGCs of S. flavofungini and S. nobilis provides a solid foundation for understanding the core biosynthetic pathway. However, significant knowledge gaps remain, particularly concerning the BGCs in S. althioticus and S. macronensis, and the native production titers in all producer strains.
Future research should focus on:
-
Genome sequencing and BGC characterization of a wider range of desertomycin-producing Streptomyces species to build a more complete comparative picture.
-
Systematic optimization of fermentation conditions for both native and heterologous producers to improve yields and facilitate quantitative comparisons.
-
Detailed biochemical characterization of the key enzymes in the desertomycin pathway to understand the mechanisms of substrate selection, modification, and regulation.
-
Metabolic engineering and synthetic biology approaches to rationally modify the desertomycin BGC for the production of novel analogs with enhanced therapeutic potential.
By addressing these research questions, the scientific community can unlock the full potential of desertomycins as a valuable class of antibiotics.
References
- 1. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: analysis of a central region including the major resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Desertomycin and Other Polyketide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Desertomycin, a broad-spectrum polyketide antibiotic, with other notable members of the polyketide family: the macrolide Erythromycin, the ansamycin (B12435341) Rifamycin, and the polyene antifungal Amphotericin B. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting a detailed analysis of their antimicrobial activity, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Polyketide Antibiotics
Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, particularly bacteria of the genus Streptomyces. They are synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits by large, multifunctional enzymes known as polyketide synthases. This modular nature of their biosynthesis gives rise to an incredible variety of chemical structures and, consequently, a broad spectrum of biological activities. Many polyketides have been developed into clinically important drugs, including antibiotics, antifungals, and anticancer agents.
This guide focuses on Desertomycin and compares it against three other well-established polyketide antibiotics, each representing a distinct subclass with a unique mechanism of action and antimicrobial spectrum.
Comparative Overview
| Feature | Desertomycin | Erythromycin | Rifamycin | Amphotericin B |
| Class | Macrolide (42- or 44-membered ring) | Macrolide (14-membered ring) | Ansamycin | Polyene |
| Primary Target | Bacterial and Fungal Cell Membranes, Protein Synthesis | Bacterial Ribosome (50S subunit) | Bacterial RNA Polymerase | Fungal Cell Membrane (Ergosterol) |
| Spectrum of Activity | Broad: Gram-positive and Gram-negative bacteria, Fungi | Primarily Gram-positive bacteria, some Gram-negative bacteria | Broad: Gram-positive and Gram-negative bacteria, Mycobacteria | Fungi (Yeasts and Molds) |
| Mechanism of Action | Disrupts plasma membrane integrity and may inhibit protein synthesis.[1] | Inhibits protein synthesis by blocking the exit tunnel of the ribosome. | Inhibits bacterial RNA synthesis by binding to the β-subunit of RNA polymerase. | Forms pores in the fungal cell membrane by binding to ergosterol (B1671047), leading to leakage of cellular contents. |
Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Desertomycin and the comparator antibiotics against a range of clinically relevant microorganisms. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity (MIC, µg/mL)
| Organism | Desertomycin G[2][3] | Erythromycin | Rifamycin |
| Gram-positive | |||
| Staphylococcus aureus | 4 | 0.5 - >256[4] | - |
| Streptococcus pneumoniae | 4 | - | - |
| Streptococcus pyogenes | 8 | - | - |
| Enterococcus faecalis | 16 | - | - |
| Enterococcus faecium | 16 | - | - |
| Corynebacterium urealyticum | 2 | - | - |
| Clostridium perfringens | 16 | - | - |
| Mycobacterium tuberculosis | 16 | - | 0.032 - >64 |
| Gram-negative | |||
| Bacteroides fragilis | 32 | - | - |
| Haemophilus influenzae | 32 | - | - |
| Neisseria meningitidis | 32 | - | - |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used. The data presented here is a compilation from various sources for comparative purposes.
Table 2: Antifungal Activity (MIC, µg/mL)
| Organism | Desertomycin | Amphotericin B |
| Yeasts | ||
| Candida albicans | 100+[1] | 0.0625 - 4[5] |
| Filamentous Fungi | 50[1] | 0.125 - 2 |
Mechanisms of Action: A Deeper Dive
The distinct mechanisms of action of these polyketide antibiotics are central to their different antimicrobial spectra and clinical applications.
Desertomycin: A Dual Threat?
While the exact mechanism of Desertomycin is not fully elucidated, available evidence suggests a multi-pronged attack. It is known to affect the integrity of the plasma membrane in both bacteria and fungi, leading to the leakage of essential intracellular components such as potassium ions[1]. Additionally, at higher concentrations, it has been observed to inhibit protein synthesis[1]. This potential dual mechanism could contribute to its broad-spectrum activity.
Caption: Proposed dual mechanism of action for Desertomycin.
Erythromycin: Targeting Protein Synthesis
Erythromycin, a classic macrolide, specifically targets the 50S subunit of the bacterial ribosome. It binds to the nascent polypeptide exit tunnel, effectively blocking the elongation of the growing peptide chain. This leads to the cessation of protein synthesis and, consequently, inhibition of bacterial growth.
Caption: Mechanism of Erythromycin's inhibition of protein synthesis.
Rifamycin: Halting Transcription
Rifamycin, an ansamycin antibiotic, inhibits bacterial growth by targeting a fundamental process: transcription. It binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, preventing the initiation of RNA synthesis. This effectively shuts down the production of all types of RNA, leading to a rapid cessation of cellular functions.
Caption: Rifamycin's mechanism of inhibiting bacterial transcription.
Amphotericin B: Disrupting Fungal Membranes
Amphotericin B, a polyene antifungal, exploits a key difference between fungal and mammalian cells. It has a high affinity for ergosterol, a sterol that is a major component of fungal cell membranes but is absent in mammalian cells (which contain cholesterol). The binding of Amphotericin B to ergosterol leads to the formation of pores or channels in the fungal membrane. This disrupts the membrane's integrity, causing leakage of essential ions and small molecules, ultimately leading to fungal cell death.
Caption: Mechanism of Amphotericin B-induced fungal cell death.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antibiotic research. This section provides detailed methodologies for two key assays used to characterize the antibiotics discussed in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standardized and widely used technique to determine the in vitro susceptibility of a microorganism to an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials:
-
Test antibiotic (e.g., Desertomycin)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard)
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions of the antibiotic in the appropriate broth medium directly in the 96-well plate. A typical concentration range might be from 128 µg/mL to 0.125 µg/mL.
-
Prepare Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
References
- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of Desertomycin B: A Guide for Laboratory Professionals
For immediate release:
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for Desertomycin B and your institution's Environmental Health and Safety (EHS) office.[1][2] In the absence of specific data for this compound, the following general precautions for handling cytotoxic and potent antibiotics should be strictly followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For potent compounds, a face shield or respirator may be necessary.[1][3]
-
Designated Work Area: Conduct all handling and disposal preparations in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, absorb the material with an inert substance and collect it into a sealed, labeled container for hazardous waste disposal.[4]
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including stock solutions, used culture media, and contaminated labware, must be treated as hazardous chemical waste.[1][2] Do not dispose of this waste down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, supernatants, used culture media) in a dedicated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and an indication of its cytotoxic nature.[1][5]
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, flasks, and other disposable labware) in a designated puncture-resistant container lined with a plastic bag.[1] This container must also be labeled as "Hazardous Waste" and specify "this compound contaminated materials."
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for cytotoxic waste.[1][5]
2. Inactivation (if applicable and approved):
Autoclaving may not be an effective method for inactivating all antibiotics, as some are heat-stable.[2][6] Unless the SDS for this compound or your EHS office explicitly states that autoclaving is a valid inactivation method, it should not be considered a means of disposal. Chemical inactivation procedures should only be performed if specified in the official SDS and approved by your institution.
3. Storage:
Store all hazardous waste containers in a designated and secure satellite accumulation area.[1] Ensure that containers are kept closed except when adding waste and are stored separately from incompatible chemicals.[1]
4. Disposal:
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] The disposal of this waste must be handled by a licensed hazardous waste disposal company to ensure it is managed in accordance with all local, state, and federal regulations.[4]
Data Presentation: General Antibiotic Waste Classification
The following table summarizes the general classification and disposal methods for different types of laboratory antibiotic waste. Note that specific institutional guidelines may vary.
| Waste Type | Classification | Recommended Disposal Method |
| Concentrated Stock Solutions | Hazardous Chemical Waste | Collect in an approved, labeled chemical waste container for pickup by a licensed hazardous waste hauler.[1][2] |
| Used Culture Media | Chemical Waste | Treat as chemical waste.[1][2] Collect in a labeled container for hazardous waste disposal. Autoclaving is generally not sufficient for antibiotic inactivation.[2] |
| Contaminated Solid Waste (PPE, labware) | Hazardous Waste | Collect in a designated, puncture-resistant container, labeled as hazardous waste, for professional disposal.[1] |
| Contaminated Sharps | Hazardous/Sharps Waste | Dispose of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][5] |
Experimental Workflow: this compound Disposal
Caption: Figure 1. Decision Workflow for this compound Disposal. This diagram outlines the necessary steps from initial safety preparations to final disposal by a licensed professional, emphasizing proper waste segregation and handling.
Disclaimer: This document provides general guidance based on best practices for handling cytotoxic and antibiotic waste. It is not a substitute for the official Safety Data Sheet (SDS) for this compound or the specific protocols provided by your institution's Environmental Health and Safety (EHS) department. Always prioritize compound-specific and institution-specific guidelines.
References
Essential Safety and Logistical Information for Handling Desertomycin B
Disclaimer: A specific Safety Data Sheet (SDS) for Desertomycin B is not publicly available. This guidance is based on the general characteristics of macrolide antibiotics and best practices for handling potent, potentially cytotoxic compounds. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This compound is a macrolide antibiotic with potent biological activity.[1] While specific toxicological data is limited, its structural class suggests that it should be handled as a hazardous compound. Some macrolides have been associated with adverse health effects, including cardiac issues and gastrointestinal disturbances.[2][3][4] Therefore, stringent safety protocols are necessary to minimize exposure risks for laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Double nitrile gloves- Laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator (if not handled in a containment enclosure) |
| Handling Solutions | - Double nitrile gloves- Laboratory coat or disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Double nitrile gloves- Disposable gown- Goggles- N95 or higher-rated respirator- Shoe covers |
| Waste Disposal | - Double nitrile gloves- Laboratory coat or disposable gown- Safety glasses |
Operational and Disposal Plans
A clear and detailed plan for the handling and disposal of this compound is essential to ensure the safety of all laboratory personnel and to prevent environmental contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature and conditions.
Handling Procedures:
-
Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Weighing:
-
Perform weighing within a containment enclosure (e.g., ventilated balance enclosure or fume hood).
-
Use a dedicated set of utensils (spatula, weigh boat).
-
Clean the balance and surrounding surfaces thoroughly after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add solvent to the solid compound slowly to avoid generating dust.
-
Ensure the container is securely capped before removing it from the fume hood.
-
Spill Management: In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent material, working from the outside in.
-
-
Decontamination:
-
Clean the spill area with a suitable decontaminating agent. Since no specific deactivating agent for this compound is known, a thorough cleaning with a detergent solution followed by 70% ethanol (B145695) is a common practice for many cytotoxic compounds.[5]
-
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) into a designated cytotoxic waste container.
-
Final Cleaning: Wipe the area with 70% ethanol and then with water.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan: All waste contaminated with this compound must be treated as hazardous/cytotoxic waste.
-
Segregation: Do not mix cytotoxic waste with general laboratory waste.[6]
-
Containers: Use clearly labeled, leak-proof containers designated for cytotoxic waste. Sharps should be disposed of in a puncture-resistant cytotoxic sharps container.[5]
-
Disposal Route: Dispose of cytotoxic waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. High-temperature incineration is the recommended disposal method for cytotoxic waste.[7]
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. This compound | C61H106O22 | CID 74041623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hse.ie [hse.ie]
- 3. BPJ 44: The appropriate use of macrolides [bpac.org.nz]
- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. Macrolides: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
